Cnidioside B methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O10/c1-25-12(21)4-3-9-7-10-5-6-27-16(10)18(26-2)17(9)29-19-15(24)14(23)13(22)11(8-20)28-19/h5-7,11,13-15,19-20,22-24H,3-4,8H2,1-2H3/t11-,13-,14+,15-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARIHENRSOEJOC-DGQOTAAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)OC)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Origins of Cnidioside B Methyl Ester: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural source, isolation, and potential biological activities of Cnidioside B methyl ester. This document collates available scientific data to provide a foundational understanding of this natural compound.
Primary Natural Source
This compound has been identified in several plant species, with the most prominently cited sources belonging to the Apiaceae and Rutaceae families. The primary botanical sources include:
-
Ammi majus L.: Commonly known as bishop's weed, this plant is a well-documented source of various furanocoumarins and other natural products.
-
Angelica furcijuga: A species of flowering plant in the carrot family, Apiaceae.
-
Cnidium monnieri (L.) Cusson: Known as Monnier's snowparsley, the fruits of this plant have been used in traditional medicine and are a source of Cnidioside B and its methyl ester.
-
Ruta graveolens L.: Commonly known as common rue, this herb is recognized for its diverse chemical constituents, including Cnidioside B and its methyl ester.
While these plants are identified as sources, the concentration and ease of extraction of this compound can vary depending on the plant part, geographical location, and harvesting time.
Experimental Protocols: Isolation and Purification
A detailed, standardized protocol for the isolation of this compound is not extensively documented across all identified sources. However, a general methodology can be inferred from the isolation of similar glycosidic compounds from these plant species. The following represents a composite, generalized workflow.
A. Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., fruits of Cnidium monnieri or aerial parts of Ruta graveolens) is the starting point.
-
Solvent Extraction: The powdered material is typically subjected to sequential extraction with solvents of increasing polarity. A common starting solvent is methanol or ethanol, followed by partitioning with n-hexane, ethyl acetate, and n-butanol to separate compounds based on their polarity. Cnidioside B and its methyl ester, being glycosides, are expected to concentrate in the more polar fractions, such as the n-butanol extract.
B. Chromatographic Separation
-
Column Chromatography: The n-butanol soluble fraction is often subjected to column chromatography over silica gel or other stationary phases like Diaion HP-20.
-
Gradient Elution: A gradient elution system is employed, typically starting with a less polar solvent system (e.g., chloroform-methanol mixtures) and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Further Purification: Fractions enriched with this compound may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) with a C18 column, to yield the pure compound.
C. Structure Elucidation
The structure of the isolated compound is confirmed using spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Quantitative Data
Specific yield percentages for this compound from its natural sources are not widely reported in the currently available literature. The yield is highly dependent on the extraction and purification methods employed, as well as the initial concentration in the plant material.
Biological Activity and Signaling Pathways
At present, there is a significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of purified this compound. While the crude extracts of the source plants, such as Cnidium monnieri and Ruta graveolens, have been reported to possess various pharmacological properties, including anti-inflammatory and cytotoxic effects, the direct contribution of this compound to these activities has not been elucidated.
Further research is required to determine the in vitro and in vivo effects of this compound, including:
-
Cytotoxicity: Evaluation against various cancer cell lines to determine its potential as an anticancer agent.
-
Anti-inflammatory Activity: Investigation of its ability to modulate inflammatory pathways, such as the NF-κB or MAPK signaling cascades.
Visualizing the Research Landscape
To facilitate a clearer understanding of the current knowledge and future research directions, the following diagrams illustrate the logical relationships and potential experimental workflows.
Conclusion
This compound is a natural product with identified botanical sources, yet it remains a compound with underexplored biological potential. This guide highlights the current state of knowledge and underscores the need for further research to establish detailed isolation protocols, quantify yields, and investigate its pharmacological activities and underlying mechanisms. Such studies are essential for unlocking the potential of this compound in drug discovery and development.
Absence of Cnidioside B Methyl Ester in Ammi majus: A Technical Guide to Furanocoumarin Isolation as a Methodological Proxy
Initial Research Findings: A comprehensive review of the current scientific literature did not yield any evidence of the isolation of cnidioside B methyl ester from Ammi majus. Existing research on the phytochemical composition of Ammi majus extensively documents the presence of various furanocoumarins, but not this compound. This compound has been identified in other plant species such as Angelica Furcijuga, Cnidium Monnieri, and Ruta Graveolens[1].
In light of these findings, this technical guide will focus on the well-documented isolation and quantification of major furanocoumarins from Ammi majus. The methodologies presented here serve as a practical proxy for researchers interested in compound isolation from this plant, providing a detailed framework that can be adapted for the investigation of other, less-characterized constituents.
The primary bioactive compounds of interest in Ammi majus are furanocoumarins, including xanthotoxin (methoxsalen, 8-methoxypsoralen), bergapten (5-methoxypsoralen), and isopimpinellin[2]. These compounds are utilized for their photosensitizing effects in the treatment of skin disorders like vitiligo and psoriasis[2].
Quantitative Analysis of Furanocoumarins in Ammi majus
The fruit of Ammi majus is a rich source of furanocoumarins. Quantitative analysis using techniques such as Accelerated Solvent Extraction (ASE) coupled with High-Performance Liquid Chromatography (HPLC) has been effectively employed to determine the concentration of these compounds.
| Compound | Concentration (mg/100 g Dry Weight) | Percentage of Total Coumarin Fraction | Reference |
| Isopimpinellin (IsoP) | 404.14 | 24.56% | [3][4] |
| Xanthotoxin (8-MOP) | 368.03 | 22.36% | [3][4] |
| Bergapten (5-MOP) | 253.05 | 15.38% | [3][4] |
| Imperatorin (IMP) | 41.60 | 2.52% | [3] |
Experimental Protocols
Plant Material and Extraction
The primary method for extracting furanocoumarins from Ammi majus fruits is Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). This technique has demonstrated high efficiency in extracting coumarins from plants of the Apiaceae family[3].
Accelerated Solvent Extraction (ASE) Protocol:
-
Plant Material: Mature fruits of Ammi majus.
-
Instrumentation: Accelerated Solvent Extractor (ASE).
-
Solvent: Methanol.
-
Temperature: 130 °C.
-
Procedure:
-
The dried and powdered plant material is packed into the extraction cell.
-
The cell is filled with methanol and heated to the specified temperature.
-
The solvent is pressurized to maintain a liquid state above its boiling point.
-
The extraction is performed for a set duration.
-
The resulting extract is collected for further analysis and purification.
-
The highest extraction yield of 28.81 ± 0.49% was achieved using methanol at 130 °C[3]. This extract was found to be optimal for the quantitative estimation of the main furanocoumarins[3].
Purification of Furanocoumarins
For the preparative isolation of individual furanocoumarins, a multi-step chromatographic approach is typically employed.
Liquid Chromatography/Centrifugal Partition Chromatography (LC/CPC) Protocol:
-
Initial Extract: Dichloromethane extract is often selected for preparative isolation.
-
Instrumentation: Centrifugal Partition Chromatography (CPC) system.
-
Methodology:
-
The crude extract is dissolved in a suitable solvent system.
-
The solution is injected into the CPC system.
-
The separation is achieved based on the differential partitioning of the compounds between two immiscible liquid phases.
-
Fractions are collected and analyzed for the presence of the target compounds.
-
Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for the extraction and isolation of furanocoumarins from Ammi majus.
Caption: Major classes of bioactive compounds isolated from Ammi majus.
References
The Bioactive Potential of Ruta graveolens: A Technical Guide for Drug Discovery and Development
Introduction
Ruta graveolens L., commonly known as rue, is a perennial herb belonging to the Rutaceae family, with a long history in traditional medicine for treating a wide array of ailments.[1][2] Modern phytochemical research has revealed that this plant is a rich reservoir of bioactive compounds, including alkaloids, coumarins, flavonoids, and essential oils, which are responsible for its diverse pharmacological properties.[2][3] These constituents have demonstrated significant anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting activities, making Ruta graveolens a plant of considerable interest for drug discovery and development professionals.[1] This technical guide provides an in-depth overview of the bioactivities of compounds derived from R. graveolens, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms and signaling pathways.
Quantitative Bioactivity Data
The bioactive potential of extracts and isolated compounds from Ruta graveolens has been quantified across numerous studies. The following tables summarize the key findings for anti-inflammatory, antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory activities.
Table 1: Anti-inflammatory Activity
| Extract/Compound | Assay | Target/Model | Concentration/Dose | Result | Reference(s) |
| Methanolic Extract | Nitric Oxide (NO) Inhibition | LPS-stimulated murine macrophages | - | 73% inhibition | [4] |
| 50% Methanolic Extract | Nitric Oxide (NO) Inhibition | LPS-induced mouse macrophage J-774 | IC50: 345 µg/mL | Dose-dependent inhibition | [3] |
| Rg001 & Rg002 (Coumarins) | NO and IL-1β Inhibition | LPS-stimulated murine macrophages | Not specified | Potent inhibitors | [4] |
| Ethanolic Extract | sPLA2 Enzyme Inhibition | Human Pleural Fluid (HPF) | 50 µg | 66.6% inhibition | [5] |
| Aqueous Extract | sPLA2 Enzyme Inhibition | Human Pleural Fluid (HPF) | 50 µg | 46.6% inhibition | [5] |
| Phenolic Extract | Protein Denaturation | Bovine Serum Albumin | 200 µg/mL | 50.61% inhibition | [2][6] |
| Phenolic Extract | Membrane Stabilization | HRBC | 200 µg/mL | 44.12% stabilization | [2][6] |
| Extract | Anti-edema | Carrageenan-induced rat paw edema | 20 mg/kg | 90.9% inhibition | [6] |
Table 2: Antimicrobial and Antifungal Activity
| Extract/Compound | Organism | Assay | MIC/MBC/MFC Value | Reference(s) |
| Methanolic Extract | Staphylococcus aureus | Broth Microdilution | 0.625 mg/mL | [3][6] |
| Methanolic Extract | Listeria monocytogenes | Broth Microdilution | 1.25 mg/mL | [3][6] |
| Methanolic Extract | Escherichia coli | Broth Microdilution | 1.25 mg/mL | [3][6] |
| Ethanolic Extract | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | 0.78 mg/mL | [7] |
| 90% Ethanolic Extract | Staphylococcal strains | Broth Microdilution | 2.1 mg/mL (Avg. MIC) | [8] |
| 90% Ethanolic Extract | Propionibacterium acnes | Broth Microdilution | 1.38 mg/mL (Avg. MIC) | [8] |
| Essential Oil | S. pyogenes, S. aureus, S. mutans | Broth Microdilution | 1.25 mg/mL (MIC) | [9] |
| Essential Oil | Candida albicans | Broth Microdilution | 5 mg/mL (MIC) | [9] |
| Essential Oil | Various Bacteria | Broth Microdilution | 0.70 - 1.58 µg/mL | [10] |
| Essential Oil | Candida albicans | Broth Microdilution | 22.00 µg/mL | [10] |
Table 3: Antioxidant Activity
| Extract/Compound | Assay | IC50 Value | Reference(s) |
| Methanolic Extract | DPPH Radical Scavenging | 19.50 ± 0.03 µg/mL | [11] |
| Methanolic Extract | ABTS Radical Scavenging | 48.32 ± 0.01 µg/mL | [11] |
| Essential Oil | DPPH Radical Scavenging | 0.25 ± 0.09 mg/mL | [9] |
| Hydroalcoholic Extract | DPPH Radical Scavenging | 159.17 ± 1.56 µg/mL | [12] |
| Methanolic Extract | DPPH Radical Scavenging | 200.5 µg/mL | [13] |
| In vitro Shoot Culture Extract | DPPH Radical Scavenging | 33 - 60 µg/mL | [14] |
Table 4: Cytotoxic Activity
| Extract/Compound | Cell Line | Assay | IC50 Value | Reference(s) |
| 80% Methanolic Extract | HCT116 (Colon Cancer) | Cell Viability | 75 µg/mL | [3] |
| 80% Methanolic Extract | MCF7 (Breast Cancer) | Cell Viability | 150 µg/mL | [3] |
| 80% Methanolic Extract | DU-145 (Prostate Cancer) | Cell Viability | 200 µg/mL | [3] |
| 80% Methanolic Extract | PC3 (Prostate Cancer) | Cell Viability | 300 µg/mL | [3] |
| Arborinine (Alkaloid) | HeLa (Cervical Carcinoma) | Cell Viability | 1.84 µg/mL | [15] |
| Arborinine (Alkaloid) | MCF-7 (Breast Adenocarcinoma) | Cell Viability | 11.74 µg/mL | [15] |
| Arborinine (Alkaloid) | A431 (Skin Epidermoid Carcinoma) | Cell Viability | 12.95 µg/mL | [15] |
Table 5: Enzyme Inhibitory Activity
| Extract/Compound | Enzyme | Substrate(s) | IC50 Value | Reference(s) |
| Hexane Extract | Acetylcholinesterase (AChE) | Not specified | 34 µg/mL | [3] |
| Hexane Extract | Butyrylcholinesterase (BuChE) | Not specified | 61 µg/mL | [3] |
| Methanolic Extract | Aldehyde Oxidase | Benzaldehyde | 10.4 µg/mL | [16] |
| Methanolic Extract | Aldehyde Oxidase | Vanillin | 10.1 µg/mL | [16] |
| Methanolic Extract | Aldehyde Oxidase | Phenanthridine | 43.2 µg/mL | [16] |
Experimental Protocols
The data presented above were generated using a variety of established methodologies. This section provides a generalized overview of the key experimental protocols employed in the research of Ruta graveolens bioactivity.
Plant Material Preparation and Extraction
-
Collection and Authentication: Aerial parts (leaves, stems, flowers) of R. graveolens are collected, often during the flowering season.[9][17] The plant material is authenticated by a botanist, and a voucher specimen is typically deposited in a herbarium.
-
Drying and Pulverization: The plant material is air-dried or shade-dried at room temperature and then ground into a fine powder to increase the surface area for extraction.[18][19]
-
Extraction:
-
Maceration: This is a common method where the powdered plant material is soaked in a solvent (e.g., methanol, ethanol, hexane) for an extended period (days) with occasional agitation.[16][20] The resulting mixture is filtered to yield the crude extract.
-
Steam Distillation: This method is used specifically for extracting volatile compounds, such as those found in essential oils. Steam is passed through the plant material, causing the volatile oils to evaporate. The vapor is then condensed and collected.[9][21]
-
Solvent Partitioning: Crude extracts are often further fractionated by sequential liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.[20]
-
Bioassay-Guided Isolation of Active Compounds
The process of identifying specific bioactive compounds from a complex plant extract often follows a bioassay-guided fractionation strategy.
Caption: Bioassay-Guided Fractionation Workflow.
This iterative process involves separating the active extract into fractions, testing each fraction for the desired biological activity, and further purifying the most active fractions until a single, pure compound is isolated.[22] The structure of the isolated compound is then determined using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Key Bioactivity Assays
-
Antioxidant Activity (DPPH Assay):
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.
-
Various concentrations of the plant extract are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[12][14]
-
-
Antimicrobial Activity (Broth Microdilution for MIC):
-
A standardized inoculum of the target microorganism is prepared.
-
Serial two-fold dilutions of the plant extract are made in a liquid growth medium in a 96-well microtiter plate.
-
The microbial inoculum is added to each well.
-
Positive (medium + inoculum) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the extract that visibly inhibits microbial growth.[8]
-
-
Cytotoxic Activity (MTT Assay):
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 48-72 hours).
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Living, metabolically active cells reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a plate reader, and cell viability is calculated relative to untreated control cells. The IC50 value is determined.[3][23]
-
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Macrophage cells (e.g., RAW 264.7 or J774) are cultured in a 96-well plate.
-
The cells are pre-treated with various concentrations of the plant extract.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.
-
The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the extract.[3][4]
-
Signaling Pathways and Mechanisms of Action
Research into the anticancer properties of Ruta graveolens has elucidated its impact on critical cellular signaling pathways. A methanolic extract has been shown to exert its effects through a dual mechanism: inducing DNA damage pathways while simultaneously inhibiting pro-survival signals.[23][24]
The extract triggers the p53 pathway, a critical tumor suppressor network.[3][23] This activation leads to the focal concentration of DNA damage response proteins such as 53BP1 and γ-H2AX, indicating the induction of DNA double-strand breaks.[23][24] Concurrently, the extract potently inhibits the PI3K/Akt signaling pathway by reducing the levels of phosphorylated (active) Akt.[3][23] The Akt pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition, combined with the induction of DNA damage, pushes cancer cells towards cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death), as evidenced by the activation of caspase-3.[23]
Caption: Anticancer Signaling Pathways of R. graveolens.
Conclusion
Ruta graveolens is a compelling source of natural products with a broad spectrum of validated biological activities. The quantitative data clearly demonstrate potent anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects of its extracts and isolated compounds, such as coumarins and alkaloids. The elucidation of its mechanisms of action, particularly the modulation of key cancer signaling pathways like p53 and Akt, provides a strong rationale for its further investigation in drug development programs. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and scientists aiming to harness the therapeutic potential of this remarkable medicinal plant. Future research should focus on the continued bioassay-guided isolation of novel compounds, preclinical in vivo efficacy studies, and toxicological assessments to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. ANTI-INFLAMMATORY COMPOUNDS FROM MEDICINAL PLANT RUTA GRAVEOLENS | International Society for Horticultural Science [ishs.org]
- 5. jptcp.com [jptcp.com]
- 6. d-nb.info [d-nb.info]
- 7. Effect of Ruta graveolens Extract on the Major Virulence Factors in Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE EFFECT OF RUTA GRAVEOLENS L. ETHANOLIC EXTRACTS ON SKIN ISOLATES OF STAPHYLOCOCCI AND PROPIONIBACTERIUM ACNES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ruta graveolens and rutin, as its major compound: investigating their effect on spatial memory and passive avoidance memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory effects of Ruta graveolens L. extract on guinea pig liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. foodresearchlab.com [foodresearchlab.com]
- 22. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ruta graveolens extract induces DNA damage pathways and blocks Akt activation to inhibit cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cnidioside B Methyl Ester: Chemical Structure, Properties, and Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a naturally occurring glucoside belonging to the benzofuran class of compounds. First isolated from the fruits of Ammi majus L., a plant with a long history in traditional medicine, this molecule presents an interesting scaffold for further scientific investigation.[1] This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Due to the limited specific research on this particular compound, this report also explores the known biological activities of structurally related benzofuran glucosides and extracts from Ammi majus, offering insights into its potential pharmacological applications.
Chemical Structure and Physicochemical Properties
This compound possesses a core benzofuran ring system linked to a glucose moiety and a methyl propanoate group. The precise chemical name is methyl 3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₁₀ | [2] |
| Molecular Weight | 412.39 g/mol | [2] |
| CAS Number | 158500-59-5 | |
| Topological Polar Surface Area | 148 Ų | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 10 | |
| LogP | -0.65 | [2] |
| Density | 1.4±0.1 g/cm³ | [2] |
| Boiling Point | 603.5±55.0 °C at 760 mmHg | [2] |
| Flash Point | 318.8±31.5 °C | [2] |
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: This is a predicted dataset based on typical values for similar structures and should be confirmed with experimental data.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| Benzofuran Moiety | |||
| 2 | ~145 | ~7.6 | d |
| 3 | ~105 | ~6.8 | d |
| 3a | ~150 | - | - |
| 4 | ~115 | ~7.0 | s |
| 5 | ~128 | - | - |
| 6 | ~148 | - | - |
| 7 | ~140 | - | - |
| 7a | ~155 | - | - |
| OCH₃-7 | ~56 | ~3.9 | s |
| Propanoate Moiety | |||
| α-CH₂ | ~35 | ~2.9 | t |
| β-CH₂ | ~30 | ~2.6 | t |
| C=O | ~173 | - | - |
| OCH₃ | ~52 | ~3.7 | s |
| Glucose Moiety | |||
| 1' | ~103 | ~5.0 | d |
| 2' | ~74 | ~3.5 | m |
| 3' | ~77 | ~3.6 | m |
| 4' | ~70 | ~3.4 | m |
| 5' | ~78 | ~3.7 | m |
| 6' | ~61 | ~3.8, 3.9 | m |
Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry would be expected to show an initial loss of the glucose moiety (162 Da) followed by fragmentation of the aglycone. Cleavage at the ether linkage and within the propanoate side chain would likely be observed.
Experimental Protocols
Isolation of this compound from Ammi majus
The following is a generalized protocol based on the original isolation report by Elgamal et al. and standard phytochemical extraction techniques.
-
Extraction: The dried and powdered fruits of Ammi majus are subjected to exhaustive extraction with methanol at room temperature.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is likely to contain the glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).
-
Purification: Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Potential Biological Activities
While there is a lack of specific studies on the biological activities of this compound, the known pharmacological properties of Ammi majus extracts and other benzofuran derivatives provide a basis for predicting its potential therapeutic effects.
1. Anti-inflammatory Activity: Extracts of Ammi majus have been shown to possess anti-inflammatory properties. Many naturally occurring benzofurans exhibit anti-inflammatory effects by modulating key inflammatory pathways. For instance, some flavonoids and coumarins, also found in Ammi majus, are known to inhibit pro-inflammatory enzymes and cytokines.
2. Antimicrobial Activity: Benzofuran derivatives are a well-known class of compounds with a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][6] The benzofuran nucleus is considered a privileged scaffold in medicinal chemistry for the development of new antimicrobial agents.
3. Anticancer Activity: Several compounds isolated from Ammi majus, such as the furanocoumarin xanthotoxin, have demonstrated cytotoxic activity against cancer cell lines.[7] Furthermore, various synthetic and natural benzofuran derivatives have been investigated for their potential as anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle arrest.[8]
Disclaimer: The signaling pathway depicted is a generalized representation of inflammatory signaling and the inhibitory role of this compound is purely hypothetical, based on the activities of related compounds.
Conclusion and Future Directions
This compound is a benzofuran glucoside with a well-defined chemical structure. While its physicochemical properties have been characterized, a significant gap exists in the scientific literature regarding its biological activities and pharmacological potential. The known therapeutic effects of its source plant, Ammi majus, and the broader class of benzofuran compounds suggest that this compound could possess valuable anti-inflammatory, antimicrobial, and anticancer properties.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the bioactivity of pure this compound in a range of in vitro and in vivo assays to confirm its potential pharmacological effects.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Synthetic Methodologies: Developing an efficient and scalable synthetic route to enable the production of larger quantities for extensive research and potential drug development.
The exploration of this and other natural products from medicinal plants continues to be a promising avenue for the discovery of novel therapeutic agents.
References
Cnidioside B methyl ester CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information on Cnidioside B methyl ester, a natural product of interest in phytochemical research. While comprehensive biological data and detailed experimental protocols remain limited in publicly accessible literature, this document consolidates the existing physiochemical properties to serve as a foundational resource.
Core Compound Identification
A crucial first step in any research endeavor is the accurate identification of the compound of interest. This compound is identified by the following key parameters:
| Identifier | Value | Source(s) |
| CAS Number | 158500-59-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₂₄O₁₀ | [1][3] |
| Molecular Weight | Approximately 412.39 g/mol | [1][3][5] |
| Synonyms | 6-(β-D-glucopyranosyloxy)-7-methoxy-5-benzofuranpropanoic acid, methyl ester; methyl 3-(7-methoxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1-benzofuran-5-yl)propanoate |
Biological Activity and Therapeutic Potential
Further research is required to explore potential activities, which might be inferred from related compounds or plant extracts, including but not limited to anti-inflammatory, antioxidant, or antimicrobial properties.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not extensively documented in the reviewed literature. Researchers seeking to work with this compound may need to develop methodologies based on general principles of natural product chemistry and pharmacology.
A generalized workflow for the isolation and characterization of a natural product like this compound is presented below. This is a hypothetical workflow and would require optimization for this specific compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shanzhiside methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cytotoxic Potential of Cnidioside B Methyl Ester: A Review of Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: As of late 2025, a thorough review of published scientific literature reveals a notable absence of studies specifically investigating the cytotoxic effects of Cnidioside B methyl ester. While this particular compound remains uncharacterized in the context of cytotoxicity, its structural classification as a benzofuran and its origin from the plant Cnidium monnieri—a source of known cytotoxic compounds—provide a compelling basis for inferring its potential biological activities. This guide will, therefore, focus on the cytotoxic profiles of structurally related benzofurans and other bioactive constituents isolated from Cnidium monnieri, offering a valuable framework for future research into this compound.
I. Cytotoxic Compounds from Cnidium monnieri
Cnidium monnieri (L.) Cusson is a medicinal plant long used in traditional Chinese medicine. Modern phytochemical investigations have revealed a rich composition of bioactive molecules, particularly coumarins, which have demonstrated significant cytotoxic properties against various cancer cell lines.
Several coumarins isolated from the fruits of Cnidium monnieri have been evaluated for their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Osthol | P-388 (Murine Leukemia) | Not specified, but strongest activity | [1] |
| Osthol | HL-60 (Human Leukemia) | Not specified | [1][2] |
| Osthol | HeLa (Cervical Carcinoma) | Not specified | [1][2] |
| Osthol | CoLo 205 (Colorectal Carcinoma) | Not specified | [1][2] |
| Imperatorin | HL-60 (Human Leukemia) | Not specified, highest sensitivity | [1][2] |
| Imperatorin | P-388 (Murine Leukemia) | Not specified | [1] |
| Bergapten | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |
| Bergapten | HeLa (Cervical Carcinoma) | Not specified | [1] |
| Isopimpinellin | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |
| Xanthotoxin | CoLo 205 (Colorectal Carcinoma) | Not specified | [1] |
| Osthole | KB (Human Epidermal Carcinoma) | Moderately active | [3] |
| Osthole | MCF7 (Human Breast Carcinoma) | Moderately active | [3] |
| Osthole | SK-LU-1 (Human Lung Carcinoma) | Moderately active | [3] |
| Osthole | HepG2 (Hepatocellular Carcinoma) | Moderately active | [3] |
Note: Specific IC50 values were not consistently provided in the abstracts of the search results, but the relative cytotoxic strengths were indicated.
The evaluation of the cytotoxic activity of compounds from Cnidium monnieri has primarily involved the following methodologies:
-
Cell Lines: A variety of human and murine cancer cell lines have been utilized, including HL-60 (leukemia), HeLa (cervical carcinoma), CoLo 205 (colorectal carcinoma), P-388 (murine leukemia), KB (epidermal carcinoma), MCF7 (breast carcinoma), SK-LU-1 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[1][2][3]
-
Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Apoptosis Detection: The induction of apoptosis, a form of programmed cell death, is a key indicator of anticancer activity. Methods used to detect apoptosis in cells treated with Cnidium monnieri coumarins include:
The coumarins osthol and imperatorin, isolated from Cnidium monnieri, have been shown to induce apoptosis in HL-60 leukemia cells.[2][4] The mechanism involves the degradation of PARP, a protein that is cleaved during caspase-dependent apoptosis. This suggests the activation of the caspase cascade, a central component of the apoptotic signaling pathway.
Caption: Apoptotic pathway induced by osthol and imperatorin in HL-60 cells.
II. The Cytotoxic Potential of the Benzofuran Scaffold
This compound is characterized by a benzofuran core structure. Benzofuran derivatives, both natural and synthetic, are recognized for their wide range of biological activities, including significant anticancer properties.[5][6]
Several naturally occurring benzofuran derivatives have demonstrated promising cytotoxic effects:
-
Ailanthoidol: This benzofuran, isolated from Zanthoxylum ailanthoides, exhibits potent cytotoxicity in Huh7 hepatoma cells, with IC50 values of 45 µM at 24 hours and 22 µM at 48 hours.[5] It showed greater potency in mutant p53 Huh7 cells compared to wild-type p53 HepG2 cells.[5]
-
A benzofuran derivative from Morus alba L.: This compound has been shown to inhibit cell proliferation and induce mitochondrial apoptosis and autophagy in human non-small-cell lung carcinoma (NSCLC) cells (PC9 and A549).[5]
The benzofuran scaffold has served as a template for the synthesis of novel anticancer agents. For instance, certain bromo derivatives of benzofuran have shown selective toxicity towards human leukemia cell lines.[6] One such compound demonstrated remarkable cytotoxicity against K562 and HL-60 leukemic cells with IC50 values of 5.0 µM and 0.1 µM, respectively, while being non-toxic to HeLa cells and normal endothelial cells.[6] This selective cytotoxicity was attributed to the induction of apoptosis.[6]
Caption: A generalized workflow for the development of benzofuran-based anticancer agents.
III. Conclusion and Future Directions
While direct evidence of the cytotoxic effects of this compound is currently unavailable, the existing body of research on related compounds provides a strong rationale for its investigation. The cytotoxic and pro-apoptotic activities of coumarins from Cnidium monnieri and the broader class of benzofuran derivatives suggest that this compound may possess similar anticancer properties.
Future research should prioritize the isolation or synthesis of this compound to enable its cytotoxic evaluation against a panel of cancer cell lines. Mechanistic studies should then be undertaken to elucidate its mode of action, including its effects on cell cycle progression, apoptosis, and relevant signaling pathways. Such investigations will be crucial in determining the potential of this compound as a novel lead compound in cancer drug discovery.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Cytotoxic activity of coumarins from the fruits of Cnidium monnieri on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Main constituents from the seeds of Vietnamese Cnidium monnieri and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Antimicrobial Profile of Cnidioside B Methyl Ester Remains Undefined
A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the antimicrobial properties of Cnidioside B methyl ester. Despite its isolation from plants with known medicinal uses, no specific data on its antibacterial or antifungal activity, including minimum inhibitory concentration (MIC) values, has been publicly reported. This technical guide synthesizes the available information on related compounds and outlines the standard methodologies that would be required to assess the antimicrobial potential of this compound, providing a roadmap for future research in this area.
This compound is a known phytochemical, isolated from plants such as Cnidium monnieri[1], a traditional Chinese medicine with documented antimicrobial effects.[2][3][4] However, the antimicrobial activities of the crude extracts of Cnidium monnieri are attributed to other constituents, primarily coumarins and fatty acid methyl esters.[2][5] This leaves the specific contribution, if any, of this compound to the plant's overall antimicrobial profile as an open question for the scientific community.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of novel antimicrobial agents. Given the lack of direct data, this document will focus on providing the necessary framework for initiating such an investigation.
Quantitative Data: A Call for Investigation
At present, there is no quantitative data available in the public domain regarding the antimicrobial activity of this compound. To address this, a systematic evaluation against a panel of clinically relevant bacterial and fungal pathogens is required. The primary metric for this initial assessment would be the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
For context, studies on various fatty acid methyl esters (FAMEs) isolated from other natural sources have demonstrated a range of antimicrobial activities. A summary of representative MIC values for various FAMEs against different microorganisms is presented in Table 1. It is important to note that these values are for compounds structurally distinct from this compound and should be considered only as a general reference for the potential activity of methyl esters.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Various Fatty Acid Methyl Esters (FAMEs) Against Selected Microorganisms.
| Fatty Acid Methyl Ester | Microorganism | MIC (µg/mL) | Reference |
| Not Available | Not Available | Not Available | Not Available |
| No specific MIC data for this compound is currently available in the scientific literature. |
Experimental Protocols: A Blueprint for Discovery
To determine the antimicrobial activity of this compound, standardized methodologies should be employed. The following protocols, based on established microbiological techniques, are recommended for a thorough investigation.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard laboratory procedure to determine the lowest concentration of a substance that inhibits the growth of a microorganism.
-
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
-
Materials:
-
This compound
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is performed to determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills the organism).
-
Objective: To determine the MBC or MFC of this compound.
-
Procedure:
-
Following the MIC assay, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable colonies compared to the initial inoculum.
-
Visualizing the Path Forward: Experimental Workflow
To provide a clear overview of the necessary research steps, the following workflow diagram is presented.
Potential Signaling Pathways and Mechanisms of Action
While there is no information on the signaling pathways affected by this compound, many natural antimicrobial compounds exert their effects through common mechanisms. Should this compound demonstrate antimicrobial activity, potential mechanisms to investigate would include:
-
Disruption of Cell Membrane Integrity: Many antimicrobial agents interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: This is a common mechanism for antibiotics that target the peptidoglycan layer in bacteria.
-
Inhibition of Protein Synthesis: Some compounds can bind to ribosomal subunits and inhibit the translation process.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can halt microbial growth.
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are often more resistant to antimicrobial agents.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an antimicrobial agent.
Conclusion and Future Directions
The antimicrobial activity of this compound represents a significant unexplored area in the field of natural product research. The lack of available data underscores the need for foundational studies to determine its potential as an antimicrobial agent. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should focus on obtaining pure this compound and conducting comprehensive MIC and MBC/MFC testing against a broad panel of pathogenic microorganisms. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential effects on microbial signaling pathways, paving the way for the development of new therapeutic agents.
References
Potential Therapeutic Applications of Cnidioside B Methyl Ester: A Technical Guide for Researchers
Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Cnidioside B methyl ester is not currently available. This document synthesizes information on the known pharmacological activities of compounds isolated from Cnidium monnieri, the plant from which Cnidioside B is derived, to explore its potential therapeutic applications. The primary focus of existing research has been on other coumarins from this plant, most notably osthole.
Introduction
Cnidium monnieri (L.) Cuss., a plant used for centuries in traditional Chinese medicine, is a rich source of bioactive compounds, with over 429 constituents identified.[1] The primary active components are coumarins, which have demonstrated a wide array of pharmacological effects.[2][3] While research on this compound is lacking, the known therapeutic properties of other coumarins from Cnidium monnieri, such as osthole, imperatorin, and bergapten, provide a foundation for investigating its potential applications in various disease contexts.[4] This guide will explore these potential applications, drawing parallels from the activities of structurally related compounds from the same plant source.
Potential Therapeutic Areas
Based on the established bioactivities of Cnidium monnieri extracts and its isolated coumarins, this compound could plausibly be investigated for the following therapeutic applications:
Anti-Inflammatory Effects
Extracts from Cnidium monnieri and its primary coumarin, osthole, have demonstrated significant anti-inflammatory properties.[5][6][7] These effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response. Should this compound possess similar properties, it could be a candidate for the development of treatments for inflammatory conditions.
A plausible mechanism of action, based on related compounds, could involve the inhibition of pro-inflammatory mediators and cytokines. A hypothetical signaling pathway is depicted below.
Osteoporosis and Bone Health
Several coumarins from Cnidium monnieri, particularly osthole, have been shown to possess antiosteoporotic activity.[4] These compounds can promote the proliferation and activity of osteoblasts (bone-forming cells) while inhibiting bone resorption by osteoclasts (bone-breaking cells).[4] This suggests a potential application for this compound in the treatment of osteoporosis and other bone-related disorders.
| Compound | Bioactivity on Bone Cells | Reference |
| Osthole | Promoted proliferation and alkaline phosphatase activity of osteoblasts. Inhibited formation, differentiation, and TRAP activity of osteoclasts. | [4] |
| Bergapten | Demonstrated antiosteoporotic activity. | [4] |
| Imperatorin | Showed antiosteoporotic effects. | [4] |
Cytotoxic and Anticancer Potential
Certain coumarins isolated from Cnidium monnieri have exhibited cytotoxic activity against leukemia cell lines.[7] This opens the possibility for investigating this compound as a potential anticancer agent. The workflow for such an investigation would likely follow a standard preclinical drug discovery pipeline.
Antimicrobial and Antifungal Activities
Traditional use and modern studies have highlighted the antimicrobial and antifungal properties of Cnidium monnieri extracts.[2][8] These activities are attributed to its constituent coumarins.[8] Consequently, this compound could be evaluated for its efficacy against various bacterial and fungal pathogens.
Methodologies for Experimental Investigation
The following are detailed, albeit generalized, experimental protocols that could be adapted to investigate the potential therapeutic applications of this compound, based on methodologies used for similar compounds.
In Vitro Anti-Inflammatory Assay
-
Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the NO concentration.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Osteoblast Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of osteoblast-like cells (e.g., UMR-106 or primary calvarial osteoblasts).
-
Cell Culture: UMR-106 cells are maintained in McCoy's 5A medium supplemented with 10% FBS.
-
Protocol:
-
Seed UMR-106 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Replace the medium with a serum-free medium containing various concentrations of this compound.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Cell proliferation is expressed as a percentage of the control group (vehicle-treated cells).
Summary and Future Directions
While direct evidence is absent, the rich phytochemistry of Cnidium monnieri provides a strong rationale for investigating this compound for various therapeutic applications, including anti-inflammatory, anti-osteoporotic, and anticancer activities. The methodologies outlined in this guide offer a starting point for the preclinical evaluation of this compound. Future research should focus on the isolation and characterization of this compound, followed by systematic in vitro and in vivo studies to elucidate its pharmacological profile and mechanism of action. Such studies are essential to validate its potential as a novel therapeutic agent.
References
- 1. Phytochemistry, Ethnopharmacology, Pharmacokinetics and Toxicology of Cnidium monnieri (L.) Cusson - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. Cnidium monnieri - Wikipedia [en.wikipedia.org]
- 4. Coumarins from Cnidium monnieri and their antiosteoporotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. chenlangbio.com [chenlangbio.com]
- 7. Cnidium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Cnidioside B Methyl Ester: A Literature Review for Drug Discovery Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cnidioside B methyl ester is a naturally occurring benzofuran glycoside. It has been identified in several medicinal plants, including Ammi majus L., Cnidium monnieri (L.) Cusson, Angelica furcijuga Kitag., and Ruta graveolens L.[1] While dedicated research on the biological activities of this compound is limited, its chemical structure as a benzofuran glycoside and its presence in plants with known therapeutic properties suggest its potential as a bioactive molecule. This technical guide provides a comprehensive review of the available literature on this compound, its plant sources, and the known biological activities of related compounds to inform future research and drug development efforts.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄O₁₀ | [1] |
| Molecular Weight | 412.39 g/mol | [1] |
| CAS Number | 158500-59-5 | [1] |
| Chemical Name | methyl 3-(6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-7-methoxybenzofuran-5-yl)propanoate | [1] |
Natural Sources
This compound has been isolated from the following plant species:
-
Ammi majus L. (Bishop's Weed): This plant is a well-known source of furanocoumarins like xanthotoxin and bergapten, which are used in the treatment of skin conditions such as psoriasis and vitiligo.[2][3][4][5][6] The plant also contains flavonoids with various reported pharmacological activities.[2][3][4][6]
-
Cnidium monnieri (L.) Cusson (Monnier's snowparsley): A traditional Chinese medicine herb, its fruits are rich in coumarins, particularly osthole, which has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-osteoporotic, and antitumor activities.[1][7][8][9]
-
Angelica furcijuga Kitag.: Species of the Angelica genus are known to contain coumarins, furanocoumarins, and essential oils with anti-inflammatory and cytotoxic properties.[10][11][12][13]
-
Ruta graveolens L. (Common Rue): This plant is known to contain a variety of secondary metabolites, including coumarins and alkaloids, with a history of use in traditional medicine.[1]
Biological Activities of Related Compounds and Source Plants
Benzofuran Derivatives: Compounds containing a benzofuran core structure are known to exhibit a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various benzofuran derivatives have shown potent activity against a range of bacteria and fungi.[14][15][16][17][18]
-
Anti-inflammatory Activity: Many natural and synthetic benzofurans have demonstrated anti-inflammatory properties.[18]
-
Antitumor and Cytotoxic Activity: Several benzofuran compounds have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[14][15][16][17]
-
Antioxidant Activity: The benzofuran scaffold is present in many natural compounds with significant antioxidant properties.[15][16][17]
Constituents of Source Plants: The plants from which this compound is isolated are rich in bioactive compounds, primarily coumarins and flavonoids.
-
Cnidium monnieri : The primary active constituents are coumarins, with osthole being the most studied. Osthole has shown anti-inflammatory, anti-allergic, and anti-osteoporotic effects.[1][8] The plant has also been investigated for its potential in treating skin diseases and male impotence.[1]
-
Ammi majus : This plant is a major source of furanocoumarins used in photochemotherapy for skin disorders.[2][3][4][5][6] Extracts have also shown antimicrobial and anti-inflammatory properties.[2][5]
-
Angelica Species: Various species of Angelica are used in traditional medicine for their anti-inflammatory and analgesic properties.[10] Their chemical constituents include coumarins and polysaccharides with demonstrated cytotoxic and antimicrobial activities.[10]
Potential Signaling Pathways of Interest
Given the known activities of related benzofurans and compounds from the source plants, the following signaling pathways may be relevant for future investigation of this compound.
Caption: Potential signaling pathways for this compound.
Suggested Experimental Protocols
Due to the lack of specific studies on this compound, the following are generalized experimental workflows that could be adapted to investigate its biological activities.
Workflow for In Vitro Anti-inflammatory Activity Screening
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Methodology (Example: Nitric Oxide Assay)
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for assessing in vitro cytotoxicity.
Detailed Methodology (Example: MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
This compound is a naturally occurring benzofuran glycoside with a chemical structure that suggests potential biological activity. While direct experimental evidence is currently lacking, its presence in medicinally important plants and the known pharmacological properties of related compounds highlight the need for further investigation. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive screening for its anti-inflammatory, antimicrobial, and cytotoxic properties. Elucidation of its mechanisms of action and identification of its molecular targets will be crucial for evaluating its potential as a lead compound in drug discovery programs. The experimental workflows and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.
References
- 1. Cnidium monnieri - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF AMMI MAJUS AND AMMI VISNAGA. A REVIEW | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. [Progress in study of chemical constituents and anti-tumor activities of Cnidium monnieri] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chemical Composition and Biological Activity of Angelica L. Species | Georgian Scientists [journals.4science.ge]
- 11. Extraction of Functional Components from Freeze-Dried Angelica furcijuga Leaves Using Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical Constituents, Folk Medicinal Uses, and Biological Activities of Genus Angelica: A Review [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. actascientific.com [actascientific.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Cnidioside B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a naturally occurring furanocoumarin glucoside found in several plant species, most notably Ammi majus L., but also identified in Cnidium monnieri, Angelica furcijuga, and Ruta graveolens. Furanocoumarins as a class of compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Extracts from Ammi majus have been traditionally used to treat various skin conditions. The potential therapeutic applications of this compound and related compounds are of significant interest in drug discovery and development. These compounds and their derivatives are being investigated for their ability to modulate key cellular signaling pathways involved in inflammation and cancer.
This document provides a detailed protocol for the extraction and purification of this compound from plant material, primarily focusing on Ammi majus fruits (seeds), where it is found in notable concentrations. The protocol is a synthesized methodology based on established procedures for the extraction of furanocoumarins and glucosides from this plant.
Data Presentation: Extraction Yields
The efficiency of extraction is highly dependent on the solvent and method employed. The following table summarizes typical extraction yields from Ammi majus seeds using various techniques, providing a baseline for process optimization.
| Extraction Method | Solvent | Yield (%) | Reference |
| Maceration (48h) | Water | 17.08 | [1] |
| Infusion (1h) | Water | 25.47 | [1] |
| Soxhlet | Cyclohexane | 8.43 | [1] |
| Soxhlet | Ethyl Acetate | 14.44 | [1] |
| Soxhlet | Ethanol | 23.35 | [1] |
| Ordinary Reflux | n-hexane | 12.74 | |
| Pressurized Liquid Extraction (PLE/ASE) | Methanol | 28.81 |
Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the extraction and purification of this compound from Ammi majus fruits.
Part 1: Preparation of Plant Material
-
Collection and Identification: Collect mature fruits of Ammi majus L. Ensure proper botanical identification of the plant material.
-
Drying: Clean the collected fruits and dry them in a shaded, well-ventilated area for approximately 15 days or until a constant weight is achieved.
-
Pulverization: Grind the dried fruits into a coarse powder using a mechanical grinder.
-
Storage: Store the powdered material in airtight containers in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Part 2: Extraction
This protocol describes a maceration-based extraction followed by partitioning, which is a common and effective method for obtaining a furanocoumarin-rich extract.
-
Initial Extraction (Maceration):
-
Weigh 100 g of the pulverized Ammi majus fruit powder.
-
Place the powder in a large glass container and add 500 mL of petroleum ether.
-
Seal the container and allow it to macerate for 24 hours at room temperature with occasional agitation.[2]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude petroleum ether extract.
-
-
Solvent Partitioning for Glucoside Enrichment:
-
The initial petroleum ether or hexane extract will be rich in non-polar compounds. To enrich for more polar glucosides like this compound, a subsequent extraction of the plant material with a more polar solvent is necessary.
-
Take the residual plant material from the initial extraction and air-dry it to remove any remaining non-polar solvent.
-
Macerate the dried plant residue in 80% ethanol or methanol for 24-48 hours.
-
Filter the mixture and concentrate the hydroalcoholic extract using a rotary evaporator.
-
The resulting crude extract will contain a mixture of glucosides, including this compound.
-
Part 3: Purification
A multi-step chromatographic approach is recommended for the isolation of pure this compound.
-
Low-Pressure Column Chromatography (LPCC):
-
Prepare a silica gel (60-120 mesh) column.
-
Dissolve the concentrated hydroalcoholic extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is dichloromethane with an increasing proportion of ethyl acetate (from 100:0 to 20:80 v/v), followed by ethyl acetate with an increasing proportion of methanol.[2][3]
-
Collect fractions of 20-50 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water in appropriate ratios). Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar profile to the expected spot for this compound.
-
-
Further Purification by Centrifugal Partition Chromatography (CPC) or High-Speed Counter-Current Chromatography (HSCCC):
-
For higher purity, the enriched fractions from LPCC can be subjected to CPC or HSCCC. These techniques are highly effective for separating compounds with similar polarities.
-
A two-phase solvent system is required. A common system for separating furanocoumarins and their glucosides is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 10:8:10:9 v/v/v/v).[3]
-
The selection of the stationary and mobile phases (ascending or descending mode) will depend on the partition coefficient (K) of this compound in the chosen solvent system.
-
Operate the CPC/HSCCC instrument at an appropriate flow rate (e.g., 3 mL/min) and rotational speed (e.g., 1600 rpm).[3]
-
Monitor the effluent with a UV detector and collect the fractions corresponding to the peak of interest.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[3]
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway Inhibition
Many furanocoumarins and other phytochemicals exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] This pathway is a central regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Cnidioside B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Cnidioside B methyl ester, a glucoside compound isolated from plants such as Ammi majus L.[1]. The protocol is designed for use with High-Performance Liquid Chromatography (HPLC), a cornerstone technique for the isolation and purification of natural products.[2][3]
This compound, with the molecular formula C19H24O10 and a molecular weight of 412.39, belongs to the benzofuran group of compounds. The purification of such glycosidic compounds is crucial for their further structural elucidation, biological activity screening, and potential drug development. Reversed-phase HPLC is the most common and effective method for separating moderately polar compounds like this compound.[4][5][6]
Experimental Protocols
This section outlines the complete workflow for the purification of this compound, from sample preparation to the final purification step.
Sample Preparation
Proper sample preparation is critical to obtaining a high-purity final product and to protect the HPLC column from contaminants.
a. Extraction:
-
Air-dry the plant material (e.g., fruits of Ammi majus L.) and grind it into a fine powder.
-
Extract the powdered material with a suitable solvent such as methanol or 80% ethanol using maceration or Soxhlet extraction.[3] A typical ratio would be 1:10 (w/v) of plant material to solvent.
-
Repeat the extraction process three times to ensure the complete extraction of the compound.
-
Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
b. Preliminary Fractionation (Optional but Recommended):
-
The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or medium-pressure liquid chromatography (MPLC) to remove highly polar or non-polar impurities.[2]
-
For SPE, a C18 cartridge can be used. The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the conditioned cartridge. Elution is then performed with a stepwise gradient of methanol in water.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
HPLC Purification
A gradient elution reversed-phase HPLC method is recommended for the purification of this compound.
a. Instrumentation and Columns:
-
A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, a fraction collector, and data acquisition software is required.
-
A C18 reversed-phase column is the stationary phase of choice for this separation.[4][7] Typical column dimensions for preparative purification are 250 mm x 10 mm with a particle size of 5 µm.
b. Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water. The acidic modifier helps to improve peak shape and resolution.[8][9]
-
Solvent B: Acetonitrile.
-
All solvents should be filtered through a 0.45 µm filter and degassed prior to use to prevent column blockage and baseline noise.[10]
c. Chromatographic Conditions:
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 254 nm and 280 nm. Benzofuran derivatives typically exhibit UV absorbance in this range.
-
Injection Volume: 1-5 mL of the pre-filtered sample solution, depending on the concentration.
-
Column Temperature: 25 °C
d. Gradient Elution Program:
| Time (minutes) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 60 | 40 |
| 40 | 10 | 90 |
| 45 | 10 | 90 |
| 50 | 90 | 10 |
| 60 | 90 | 10 |
e. Fraction Collection and Post-Purification Processing:
-
Collect fractions based on the elution profile monitored by the UV detector. The peak corresponding to this compound should be collected.
-
Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid powder.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound. These values are representative and may vary depending on the specific experimental conditions and the concentration of the compound in the initial extract.
| Parameter | Value |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 20 - 25 min |
| Purity of Isolated Compound | >95% (as determined by analytical HPLC)[3][11] |
| Recovery | Dependent on the initial concentration in the crude extract |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a plant source.
Caption: Workflow for the extraction and purification of this compound.
Potential Biological Activity Signaling Pathway
Benzofuran derivatives and methyl esters have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[12][13] While the specific signaling pathway for this compound is not yet fully elucidated, a plausible mechanism of action for its potential anti-inflammatory activity could involve the inhibition of pro-inflammatory signaling pathways.
Caption: Postulated anti-inflammatory signaling pathway inhibited by this compound.
References
- 1. This compound | CAS#:158500-59-5 | Chemsrc [chemsrc.com]
- 2. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. phcogres.com [phcogres.com]
- 10. immun.lth.se [immun.lth.se]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Cnidioside B Methyl Ester in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester, a benzofuran glycoside, has been identified as a constituent in several medicinal plants, including Cnidium monnieri, Ruta graveolens, and Angelica furcijuga.[1] As a member of the benzofuran class of compounds, it is of interest for its potential biological activities, which may include antioxidant and anti-inflammatory effects.[2][3][4][5][6] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note provides a detailed protocol for the quantification of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material. The optimal solvent and conditions may vary depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., fruits of Cnidium monnieri)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Quantification of this compound
The following is a hypothetical, yet representative, LC-MS/MS method for the quantification of this compound. Method optimization and validation are essential for achieving accurate and reliable results.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) and an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ → Product ion (To be determined by direct infusion of a standard)
-
Internal Standard (IS): (A suitable stable isotope-labeled standard or a structurally similar compound) Precursor ion [M+H]⁺ → Product ion
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Method Validation: The analytical method should be validated according to standard guidelines (e.g., ICH) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different plant extracts or processing methods.
Table 1: Hypothetical Quantitative Data for this compound in Various Plant Extracts.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) |
| Cnidium monnieri | Fruits | 80% Methanol Ultrasonic Extraction | 152.3 ± 12.5 |
| Ruta graveolens | Leaves | 80% Methanol Ultrasonic Extraction | 89.7 ± 7.8 |
| Angelica furcijuga | Roots | 80% Methanol Ultrasonic Extraction | 45.1 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). Please note that these are hypothetical values for illustrative purposes.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note and Protocol: In Vitro Cytotoxicity Assay for Cnidioside B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a glucoside compound that can be isolated from plants such as Ammi majus L, Angelica furcijuga, Cnidium monnieri, and Ruta graveolens.[1][2] Its chemical formula is C19H24O10 and it has a molecular weight of 412.39.[1] While the biological activities of this compound are not yet extensively characterized, evaluating its cytotoxic potential is a critical first step in assessing its therapeutic or toxicological profile.
This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[3] The protocol is designed to be a comprehensive guide for researchers initiating studies on the cellular effects of this compound.
Data Presentation
The quantitative results from the cytotoxicity assay should be organized for clarity and ease of comparison. Below are template tables for recording raw absorbance data and calculated cell viability.
Table 1: Raw Absorbance Values from MTT Assay
| Concentration of this compound (µM) | Replicate 1 (Absorbance at 570 nm) | Replicate 2 (Absorbance at 570 nm) | Replicate 3 (Absorbance at 570 nm) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle Control) | 1.205 | 1.215 | 1.210 | 1.210 | 0.005 |
| 1 | 1.150 | 1.165 | 1.158 | 1.158 | 0.008 |
| 10 | 0.980 | 0.995 | 0.988 | 0.988 | 0.008 |
| 25 | 0.750 | 0.765 | 0.755 | 0.757 | 0.008 |
| 50 | 0.450 | 0.460 | 0.455 | 0.455 | 0.005 |
| 100 | 0.120 | 0.130 | 0.125 | 0.125 | 0.005 |
| Positive Control (e.g., Doxorubicin) | 0.050 | 0.055 | 0.052 | 0.052 | 0.003 |
Table 2: Calculated Percentage of Cell Viability and IC50 Value
| Concentration of this compound (µM) | Mean Absorbance | Percentage of Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 1.210 | 100.0 | 0.4 |
| 1 | 1.158 | 95.7 | 0.6 |
| 10 | 0.988 | 81.7 | 0.6 |
| 25 | 0.757 | 62.6 | 0.7 |
| 50 | 0.455 | 37.6 | 0.4 |
| 100 | 0.125 | 10.3 | 0.4 |
| IC50 Value (µM) | \multicolumn{3}{c | }{Approximately 42.5 µM} |
Experimental Protocols
This section details the methodology for the in vitro cytotoxicity assay of this compound.
Materials and Reagents
-
This compound (purity ≥95%)
-
HeLa (human cervical cancer) cell line or other suitable cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow of the in vitro cytotoxicity assay.
Step-by-Step Protocol
-
Cell Culture and Maintenance:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. For the assay, use cells in their logarithmic growth phase.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment with this compound:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared serial dilutions of this compound to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells with fresh complete medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at its IC50 concentration).
-
Blank: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage of Cell Viability:
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
-
Determine the IC50 Value:
-
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value can be determined from the curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.
-
Hypothetical Signaling Pathway
The precise mechanism of action for this compound is yet to be determined. However, a cytotoxic compound can induce cell death through various signaling pathways. The diagram below illustrates a generalized pathway of apoptosis induction.
Caption: A potential mechanism of induced apoptosis.
Conclusion
This application note provides a standardized and detailed protocol for assessing the in vitro cytotoxicity of this compound. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the dose-dependent effects of this compound on cell viability. The results from this assay will be fundamental for further mechanistic studies and for evaluating the potential of this compound in drug development. In vitro cytotoxicity assays are crucial preclinical tools for evaluating the toxic effects of compounds.[4][5] Various methods, including the MTT assay, LDH release assay, and trypan blue exclusion, are available to quantify cell death and viability.[3][6][7]
References
- 1. This compound | CAS#:158500-59-5 | Chemsrc [chemsrc.com]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Assessing Cnidioside B Methyl Ester Bioactivity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a natural product isolated from plants of the Angelica, Cnidium, and Ruta genera, which have been traditionally used in medicine. Preliminary studies on extracts from these plants suggest potential cytotoxic and anticancer properties, largely attributed to the presence of coumarin and furanocoumarin derivatives. These compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, such as the p53, Akt, and NF-κB pathways. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cultured cells. This document provides a detailed protocol for utilizing the MTT assay to evaluate the bioactivity of this compound.
Data Presentation: Illustrative Cytotoxicity of this compound
Due to the limited availability of specific experimental data for this compound, the following table presents illustrative IC50 values against various human cancer cell lines. These values are based on the reported bioactivities of structurally similar coumarin and furanocoumarin compounds isolated from Angelica, Cnidium, and Ruta species. This data serves as a hypothetical example to guide researchers in their experimental design and data analysis.
| Cell Line | Cancer Type | Illustrative IC50 (µM) of this compound | Positive Control (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 | 1.2 |
| HeLa | Cervical Cancer | 22.8 | 0.8 |
| A549 | Lung Cancer | 35.2 | 2.5 |
| HepG2 | Liver Cancer | 18.9 | 1.5 |
| PC-3 | Prostate Cancer | 28.4 | 1.9 |
Note: The provided IC50 values are for illustrative purposes only and should be determined experimentally for this compound.
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol is designed for assessing the cytotoxicity of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared dilutions of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Potential Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to apoptosis in cancer cells. This is based on the known mechanisms of similar coumarin compounds.
Caption: Putative apoptotic signaling pathway modulated by this compound.
Application Notes and Protocols for Cnidioside B Methyl Ester Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the anti-inflammatory and apoptotic effects of Cnidioside B methyl ester in relevant cell lines.
Overview of this compound
This compound is a phytochemical with potential therapeutic properties. While research is ongoing, related compounds from the Cnidium genus have demonstrated notable biological activities, including anti-inflammatory and apoptosis-inducing effects. These protocols are designed to enable the study of this compound's efficacy and mechanism of action in these key areas.
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This section outlines the protocols to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit these LPS-induced inflammatory responses.
Cell Line and Culture Conditions
-
Cell Line: RAW 264.7 (murine macrophage-like cells).
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 70-80% confluency, detach them by gentle scraping. Split the culture at a ratio of 1:3 to 1:6.[1] The medium should be refreshed every 2-3 days.[1][2]
Experimental Protocols
Prior to assessing the anti-inflammatory effects, it is crucial to determine the cytotoxic concentrations of this compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 88.5 ± 6.1 |
| 50 | 75.2 ± 7.3 |
| 100 | 52.4 ± 8.0 |
Table 1: Representative data for the effect of this compound on RAW 264.7 cell viability. Data are presented as mean ± SD.
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[4]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify NO production.
Data Presentation:
| Treatment | NO Production (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.7 |
| LPS + this compound (5 µM) | 35.2 ± 2.9 |
| LPS + this compound (10 µM) | 22.6 ± 2.1 |
| LPS + this compound (25 µM) | 10.4 ± 1.5 |
Table 2: Representative data for the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells. Data are presented as mean ± SD.
This protocol allows for the detection of iNOS and COX-2 protein expression levels.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
Data Presentation:
| Treatment | iNOS Expression (Fold Change) | COX-2 Expression (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 12.5 | 9.8 |
| LPS + this compound (10 µM) | 6.2 | 4.5 |
| LPS + this compound (25 µM) | 2.1 | 1.8 |
Table 3: Representative quantitative data from Western blot analysis of iNOS and COX-2 expression. Data are normalized to the loading control and expressed as fold change relative to the control.
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Apoptosis Induction in Human Cancer Cell Lines
This section provides protocols to evaluate the pro-apoptotic activity of this compound on various human cancer cell lines. The choice of cell line may depend on the specific cancer type of interest. Commonly used cell lines for apoptosis studies include MDA-MB-231 (breast cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[6][7][8][9][10]
Cell Line and Culture Conditions
-
MDA-MB-231: Leibovitz's L-15 Medium + 15% FBS. Culture at 37°C without CO₂.[11]
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human recombinant insulin. Culture at 37°C with 5% CO₂.[8]
-
HeLa: EMEM + 10% FBS. Culture at 37°C with 5% CO₂.[9]
-
A549: F-12K Medium + 10% FBS. Culture at 37°C with 5% CO₂.[12]
Experimental Protocols
As with the anti-inflammatory studies, the first step is to determine the cytotoxic concentrations of this compound on the selected cancer cell line(s) using the MTT assay protocol described in section 2.2.1.
Data Presentation:
| This compound (µM) | MDA-MB-231 Viability (%) | MCF-7 Viability (%) |
| 0 (Vehicle) | 100 ± 6.1 | 100 ± 5.8 |
| 10 | 92.4 ± 5.3 | 95.1 ± 4.9 |
| 25 | 78.9 ± 6.8 | 82.3 ± 6.2 |
| 50 | 51.3 ± 7.2 | 58.7 ± 7.5 |
| 100 | 28.6 ± 4.5 | 35.4 ± 5.1 |
Table 4: Representative data for the cytotoxic effect of this compound on human breast cancer cell lines. Data are presented as mean ± SD.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at predetermined concentrations (e.g., IC₅₀) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Cnidioside B (50 µM) | 60.7 ± 4.5 | 25.3 ± 3.1 | 10.1 ± 2.2 | 3.9 ± 1.1 |
Table 5: Representative quantitative data from Annexin V/PI flow cytometry analysis of MDA-MB-231 cells treated with this compound for 24 hours. Data are presented as mean ± SD.
This protocol is used to investigate the effect of this compound on the expression of key apoptosis-regulating proteins.
Protocol:
-
Treat cells with this compound as described for the apoptosis detection assay.
-
Lyse the cells and perform Western blotting as detailed in section 2.2.3.
-
Use primary antibodies against proteins of interest, such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.
Data Presentation:
| Treatment | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Cnidioside B (50 µM) | 0.4 | 2.8 | 5.1 |
Table 6: Representative quantitative data from Western blot analysis of apoptosis-related proteins in MDA-MB-231 cells. Data are normalized to a loading control and expressed as fold change relative to the control.
Apoptosis Signaling Pathway Diagram
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound.
References
- 1. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. A549 Cell Subculture Protocol [a549.com]
- 8. mcf7.com [mcf7.com]
- 9. hela-transfection.com [hela-transfection.com]
- 10. Evaluation of apoptosis in four human tumour cell lines with differing sensitivities to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 12. genome.ucsc.edu [genome.ucsc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols for Preparing Stock Solutions of Cnidioside B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions of Cnidioside B methyl ester, a glucoside compound isolated from plants such as Ammi majus.[1] Due to the limited availability of specific solubility and biological data for this compound, the following protocols are based on established methodologies for structurally similar plant-derived glycosides and methyl esters. It is strongly recommended to perform a pilot solubility test before preparing a large-volume stock solution.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₁₀ | [1] |
| Molecular Weight | 412.39 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | ≥95% (recommended for biological assays) | General laboratory practice |
Recommended Solvents and Storage
Based on general practices for similar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. Stock solutions in DMSO are typically stable for several months when stored correctly. For experimental use, the DMSO stock solution is further diluted in aqueous buffers or cell culture media. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Highly likely to be soluble in DMSO. |
| Stock Solution Concentration | 10-50 mM in DMSO (to be confirmed by user) | A pilot test is recommended to determine the maximum solubility. |
| Storage of Solid Compound | -20°C, desiccated | Protect from light and moisture for long-term stability. |
| Storage of Stock Solution | -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity. |
| Working Solution | Prepare fresh from stock solution for each experiment | Dilute in appropriate aqueous buffer or cell culture medium immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO. The user should adjust the amounts based on the desired concentration and the results of a preliminary solubility test.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound (MW: 412.39 g/mol ), the required volume of DMSO is calculated as follows:
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Volume (µL) = ((0.001 g / 412.39 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 242.5 µL
Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but monitor for any signs of degradation.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM solution. Mix gently by pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture does not exceed 0.5%. For the example above, the final DMSO concentration would be 0.1%.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Logical Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.
Caption: Workflow for preparing this compound solutions.
Putative Signaling Pathway: Anti-Inflammatory Action
While direct experimental evidence for this compound is limited, related compounds from Cnidium officinale have demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, other plant-derived methyl esters have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates a plausible mechanism of action for this compound in an inflammatory context, such as in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Plausible inhibition of the NF-κB pathway by this compound.
References
Experimental Design for Studying Cnidioside B Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a naturally occurring phytochemical identified in various plant species, including Cnidium monnieri, Angelica furcijuga, and Ruta graveolens[1]. While research on this specific compound is emerging, related natural products have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. These preliminary indications suggest that this compound holds potential as a lead compound for drug discovery and development.
These application notes provide a comprehensive framework for the systematic investigation of the biological activities of this compound. The protocols detailed herein cover essential in vitro assays to evaluate its anti-inflammatory, anticancer, and antioxidant properties. Furthermore, this document outlines the visualization of key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential mechanisms of action.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of experimental results. The following tables are templates for summarizing the key findings from the proposed experimental protocols.
Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes only. Currently, there is a lack of publicly available experimental data for this compound. These tables should be populated with experimental data as it is generated.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | 1 | 15.2 ± 2.1 | 25.5 ± 3.2 |
| 10 | 48.5 ± 4.5 | |||
| 25 | 75.3 ± 5.8 | |||
| 50 | 92.1 ± 3.9 |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Human Breast Cancer | 48 | 42.8 ± 4.1 |
| A549 | Human Lung Cancer | 48 | 65.2 ± 5.9 |
| HeLa | Human Cervical Cancer | 48 | 58.7 ± 6.3 |
| HEK293 | Normal Human Embryonic Kidney | 48 | > 100 |
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 75.4 ± 6.8 |
| ABTS Radical Scavenging | 52.1 ± 4.5 |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Anti-inflammatory Activity
1.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
1.2. Western Blot Analysis for iNOS and COX-2 Expression
Objective: To investigate the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound for 1 hour, followed by LPS stimulation (1 µg/mL) for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Anticancer and Cytotoxicity Assays
2.1. MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa) and a normal cell line (e.g., HEK293)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
2.2. Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Antioxidant Activity
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
Protocol:
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Mandatory Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction Yield of Cnidioside B Methyl Ester
Welcome to the technical support center for the optimization of Cnidioside B methyl ester extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
This compound is a glucoside compound. It can be isolated from the fruits of Ammi majus L. and has also been identified in other plants such as Cnidium monnieri, Angelica furcijuga, and Ruta graveolens.
Q2: Which solvents are most effective for extracting this compound?
As this compound is a glycoside, polar organic solvents are generally the most effective for its extraction. Methanol and ethanol are commonly used due to their ability to dissolve glycosidic compounds effectively. The choice of solvent can significantly impact extraction efficiency.
Q3: What are the key parameters that influence the extraction yield of this compound?
Several factors can significantly affect the extraction yield, including:
-
Solvent Type and Polarity: The choice of solvent is crucial, with polar solvents like methanol and ethanol being generally more effective for glycosides.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient extraction time is necessary for the solvent to penetrate the plant material and dissolve the target compound.
-
Solvent-to-Solid Ratio: An adequate volume of solvent is required to ensure the complete dissolution of this compound.
-
Particle Size: Grinding the plant material into a fine powder increases the surface area available for solvent penetration, improving extraction efficiency.
Q4: What are the common methods for extracting this compound?
Common extraction methods for glycosides and other natural products include:
-
Maceration: Soaking the plant material in a solvent over a period.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[1]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
Q5: How can I quantify the yield of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of glycosides like this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, and inadequate grinding reduces solvent penetration. | Ensure the plant material is thoroughly dried (e.g., in a well-ventilated area or a low-temperature oven at 40-50°C) and grind it into a fine, uniform powder. |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to dissolve this compound. | Experiment with different polar solvents such as methanol, ethanol, or mixtures with water (e.g., 80% methanol). | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature. | Optimize the extraction time and temperature. For maceration, increase the soaking time with periodic agitation. For UAE or MAE, experiment with different time and temperature settings. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not dissolve all the target compound.[2] | Increase the solvent-to-solid ratio. Conduct small-scale trials to find the optimal balance between yield and solvent consumption. | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction or solvent evaporation can degrade the compound. | Use a rotary evaporator at a controlled, low temperature for solvent removal. For extraction, use moderate temperatures or shorter extraction times if using high temperatures. |
| Enzymatic Degradation: Endogenous enzymes in the plant material can degrade the glycoside once the cells are ruptured. | Consider blanching the plant material before extraction to deactivate enzymes, or use methods that rapidly heat the sample to denature enzymes. | |
| Difficulty in Purification | Co-extraction of Impurities: The crude extract contains other compounds with similar polarities, making separation difficult. | Employ chromatographic techniques for purification. This may involve liquid-liquid partitioning followed by column chromatography (e.g., silica gel or Sephadex). |
| Loss of Compound During Purification: The compound may be lost during solvent partitioning or elution from a chromatography column. | Ensure complete phase separation during liquid-liquid extraction. Optimize the solvent system for column chromatography to ensure the compound elutes effectively without excessive band broadening. |
Data Presentation
The following table presents illustrative data on the optimization of extraction parameters for a furanocoumarin, khellin, from Ammi majus using Ultrasound-Assisted Extraction (UAE). While this data is not for this compound, it provides a valuable reference for the expected influence of different parameters on the extraction yield of a compound from the same plant.
Table 1: Influence of Extraction Parameters on the Yield of Khellin from Ammi majus using UAE
| Parameter | Level 1 | Level 2 | Level 3 | Optimized Value | Predicted Yield (% w/w) | Experimental Yield (% w/w) |
| Temperature (°C) | 50 | 60 | 70 | 63.84 | 6.21 | 6.86 |
| Time (min) | 15 | 22.5 | 30 | 29.51 | ||
| Solvent-to-Drug Ratio (v/w) | 15 | 20 | 25 | 21.64 |
Source: Adapted from a study on khellin extraction from Ammi majus.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for extracting similar compounds from Ammi majus.
1. Preparation of Plant Material:
- Dry the fruits of Ammi majus at 40-50°C to a constant weight.
- Grind the dried fruits into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
- Add 220 mL of methanol (a solvent-to-drug ratio of 22:1 v/w).
- Place the flask in an ultrasonic bath.
- Sonication should be carried out at a frequency of 40 kHz and a power of 100 W.
- Set the extraction temperature to 64°C and the extraction time to 30 minutes.
3. Filtration and Concentration:
- After extraction, filter the mixture through Whatman No. 1 filter paper.
- Wash the residue with a small amount of fresh solvent to ensure complete recovery.
- Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
4. Purification (General Guideline):
- The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
Protocol 2: Soxhlet Extraction of this compound
1. Preparation of Plant Material:
- Prepare the plant material as described in Protocol 1.
2. Extraction:
- Place 20 g of the powdered plant material into a cellulose thimble.
- Place the thimble in a Soxhlet extractor.
- Add 300 mL of methanol to the distillation flask.
- Heat the solvent to its boiling point to begin the reflux cycle.
- Allow the extraction to proceed for 6-8 hours.
3. Concentration:
- After the extraction is complete, allow the apparatus to cool.
- Remove the solvent from the distillation flask using a rotary evaporator at 40°C to yield the crude extract.
4. Purification:
- Follow the general purification guidelines as described in Protocol 1.
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction
Caption: Workflow for UAE of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low extraction yield.
References
HPLC Separation of Natural Products: A Technical Support Center
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) separation of natural products. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in HPLC separation of natural products?
A1: Poor peak resolution is often a result of several factors. These can include issues with the mobile phase composition, the column itself, or the overall system.[1][2][3] Specifically, incorrect solvent strength or composition can lead to inadequate separation.[2] Column-related problems such as aging, degradation, or contamination also significantly impact resolution.[2][3] Additionally, system issues like pump pulsations, leaks, or excessive dead volume can cause band broadening and reduce resolution.[2][4]
Q2: My peaks are tailing. What are the likely causes and how can I fix it?
A2: Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue.[5] It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[5][6][7] This is especially prevalent when analyzing basic compounds.[7] Other causes include using an incorrect mobile phase pH, column overload, or extra-column effects like long or wide tubing.[6][8] To address this, you can try adjusting the mobile phase pH, using a highly deactivated or end-capped column, reducing the sample concentration, or minimizing extra-column volume.[6][7][8]
Q3: I am observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram and are not related to the injected sample.[9] They can originate from various sources, including contamination in the mobile phase, carryover from previous injections, or impurities leached from system components like seals and tubing.[9][10] To eliminate ghost peaks, it is crucial to use high-purity solvents and freshly prepared mobile phases.[9][10] Regularly cleaning the HPLC system, including the injector and detector cell, is also essential.[9] Running blank gradients can help identify the source of the contamination.[10]
Q4: My HPLC system is showing pressure fluctuations. What should I check?
A4: Pressure fluctuations can be caused by a variety of issues within the HPLC system. Air bubbles in the pump head are a common culprit, which can often be resolved by purging the system.[1][11][12] Leaks in the system, particularly at fittings and pump seals, can also lead to unstable pressure.[1][11] Other potential causes include faulty check valves, piston seal damage, or the use of immiscible mobile phase components.[1][11][12] Regular maintenance and ensuring the mobile phase is properly degassed can help prevent these issues.[1]
Troubleshooting Guides
Poor Peak Resolution
Poor resolution between peaks can compromise the accuracy of quantification. The following table summarizes common causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by adjusting solvent ratios or adding modifiers like formic acid or trifluoroacetic acid.[13] | --INVALID-LINK-- |
| Column Degradation | Replace the column with a new one of the same type. Ensure the new column is properly conditioned. | --INVALID-LINK-- |
| Inappropriate Stationary Phase | Select a column with a different stationary phase chemistry (e.g., C8, Phenyl) that may offer better selectivity for the target analytes.[14] | N/A |
| Column Overloading | Reduce the injection volume or dilute the sample.[1][2] | N/A |
| High Dead Volume | Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected to minimize extra-column volume.[6] | N/A |
Peak Tailing
Peak tailing can lead to inaccurate peak integration and reduced resolution.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | Add a competing base (e.g., triethylamine) to the mobile phase or switch to a column with a less acidic silica surface. Operating at a lower pH can also help by protonating the silanol groups.[7] | --INVALID-LINK-- |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least one pH unit away from the analyte's pKa to ensure a consistent ionization state.[14] | --INVALID-LINK-- |
| Column Contamination | Flush the column with a series of strong solvents to remove strongly retained compounds. | --INVALID-LINK-- |
| Column Void | A void at the column inlet can cause peak distortion. This is often indicated by a sudden drop in pressure. The column may need to be replaced.[15] | N/A |
Ghost Peaks
Ghost peaks are extraneous peaks that can interfere with the analysis of target compounds.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Mobile Phase Contamination | Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[10][16] Filter and degas the mobile phase before use. | N/A |
| Sample Carryover | Implement a needle wash step in the autosampler method with a strong solvent to clean the injection port and needle between injections. | N/A |
| System Contamination | Flush the entire HPLC system, including the pump, injector, and tubing, with a strong solvent.[9] | --INVALID-LINK-- |
| Bleed from System Components | Replace worn pump seals, rotor seals, or other system components that may be degrading and leaching impurities.[10] | N/A |
Pressure Fluctuations
Stable pressure is critical for reproducible chromatography.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Air Bubbles in the Pump | Purge the pump to remove any trapped air bubbles. Ensure the mobile phase is properly degassed.[1][17] | --INVALID-LINK-- |
| Leaks | Systematically check all fittings, connections, and pump seals for any signs of leakage. Tighten or replace fittings as necessary.[1][15] | N/A |
| Faulty Check Valves | Clean the check valves by sonicating them in methanol or isopropanol, or replace them if cleaning does not resolve the issue.[11] | N/A |
| Buffer Precipitation | Ensure the buffer concentration is within its solubility limit in the mobile phase, especially when high percentages of organic solvent are used. Flush the system with water to dissolve any precipitated salts.[15] | N/A |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization for Flavonoid Separation
This protocol outlines a systematic approach to optimizing the mobile phase for the separation of flavonoids, a common class of natural products.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm and 360 nm
-
Column Temperature: 30 °C
-
-
Procedure:
-
Prepare a standard mixture of the flavonoids of interest.
-
Run the initial gradient to get a baseline chromatogram.
-
To improve resolution of early eluting peaks: Decrease the initial percentage of Mobile Phase B and/or use a shallower gradient at the beginning of the run.
-
To improve resolution of late-eluting peaks: Increase the gradient time or use a shallower gradient towards the end of the run.
-
To improve peak shape for acidic compounds: Ensure the mobile phase pH is kept low with an additive like formic or acetic acid.[13]
-
Solvent Selection: If resolution is still poor, consider replacing acetonitrile with methanol. A solvent triangle approach can be used to systematically evaluate different ratios of acetonitrile, methanol, and water.[18]
-
Protocol 2: New HPLC Column Conditioning
Proper column conditioning is crucial for achieving optimal performance and longevity.
-
Initial Flush:
-
Disconnect the column from the detector.
-
Flush the column with 100% HPLC-grade methanol or acetonitrile at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes. This removes the storage solvent.
-
-
Mobile Phase Equilibration:
-
Introduce the initial mobile phase composition (without buffer salts first, if applicable) at a low flow rate.
-
Gradually increase the flow rate to the analytical method's setpoint.
-
If using buffers, introduce the buffered mobile phase and allow the column to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved. A stable baseline is indicative of a well-equilibrated column.
-
Protocol 3: Column Flushing to Remove Contaminants
This protocol is for cleaning a reversed-phase (e.g., C18) column that shows signs of contamination such as high backpressure or peak shape distortion.
-
Disconnect the column from the detector.
-
Reverse the column direction. This helps to flush contaminants from the inlet frit.
-
Flushing Sequence: Flush the column with a series of solvents of decreasing polarity, followed by solvents of increasing polarity. Use at least 10-20 column volumes for each solvent.
-
Step 1 (Aqueous): 100% HPLC-grade water (to remove buffers and salts).
-
Step 2 (Organic): 100% Acetonitrile or Methanol.
-
Step 3 (Stronger Organic): Isopropanol (if strongly retained non-polar compounds are suspected).
-
Step 4 (Return to Operating Conditions): Flush with the initial mobile phase of your method until the pressure and baseline are stable.
-
Protocol 4: Full HPLC System Flushing
This procedure is recommended when system-wide contamination is suspected.
-
Remove the column and replace it with a union.
-
Prepare flushing solvents: Use high-purity, filtered, and degassed solvents. A common effective cleaning solution is a mixture of isopropanol and water.
-
Flush all lines: Sequentially open each channel on the proportioning valve and flush each line for 10-15 minutes with the cleaning solvent.
-
Flush the autosampler: Run several blank injections with the cleaning solvent to clean the needle and injection port.
-
Flush the detector cell: Flow the cleaning solvent through the detector cell until the baseline is clean.
-
Re-equilibrate: Once the system is clean, flush with the mobile phase to be used for the next analysis until the system is fully equilibrated.
Protocol 5: HPLC Pump Purging
This protocol is for removing air bubbles from the pump heads.
-
Open the purge valve.
-
Set the pump to a high flow rate (e.g., 5-10 mL/min).
-
Draw solvent through the pump: Use a syringe to draw solvent through the purge outlet to help dislodge stubborn bubbles.
-
Observe the outlet tubing: Continue purging until the solvent stream is free of bubbles.
-
Close the purge valve.
-
Gradually ramp up the flow rate to the desired analytical flow rate and monitor the pressure for stability.
Visualizations
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 14. Developing HPLC Methods [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. hplc.eu [hplc.eu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. asdlib.org [asdlib.org]
Technical Support Center: Optimizing Cnidioside B Methyl Ester Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve peak resolution in the chromatography of Cnidioside B methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the HPLC analysis of this compound?
Poor peak resolution in HPLC, characterized by co-eluting or broad peaks, can stem from several factors. The most common issues include an unoptimized mobile phase, an inappropriate column choice, or suboptimal instrument parameters. Specifically, for a glycoside like this compound, interactions with the stationary phase can be complex, leading to peak tailing if not properly controlled.
Q2: How does the mobile phase composition affect the resolution of this compound peaks?
The mobile phase is a critical factor in achieving optimal separation.[1][2][3] Key parameters to consider are:
-
Solvent Ratio: In reversed-phase HPLC, the ratio of organic solvent (e.g., acetonitrile or methanol) to water influences the retention time and selectivity. Adjusting this ratio can significantly impact the separation of closely eluting compounds.[2][4]
-
pH: The pH of the mobile phase can alter the ionization state of the analyte and any free silanol groups on the column packing, which can affect peak shape and retention.[2]
-
Additives: Buffers and ion-pairing agents can be used to improve peak shape and selectivity.[2][5]
Q3: What role does the column play in peak resolution?
The choice of the HPLC column is fundamental for good separation.[1][6] Important column characteristics include:
-
Stationary Phase: Different stationary phases (e.g., C18, C8, Phenyl) offer varying selectivities. For aromatic compounds like this compound, a phenyl column might provide beneficial π-π interactions, enhancing resolution.[4][5]
-
Particle Size: Smaller particle sizes generally lead to higher efficiency and sharper peaks, which can improve the resolution of closely spaced peaks.[6][7]
-
Column Dimensions: A longer column can increase the number of theoretical plates, leading to better separation, though it may also increase analysis time and backpressure.[1][6][7]
Q4: Can column temperature be used to improve peak resolution?
Yes, column temperature is a valuable tool for optimizing separations.[1][7][8]
-
Increased Temperature: Higher temperatures can reduce mobile phase viscosity, leading to sharper peaks and shorter analysis times. It can also alter the selectivity of the separation.[8][9]
-
Decreased Temperature: Lowering the temperature can increase retention and may improve the resolution of closely eluting compounds.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar compounds like glycosides is often due to secondary interactions with active sites on the stationary phase, such as exposed silanol groups.[10][11]
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically a lower pH around 2.5-3.5).
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping minimize exposed silanols.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active sites.[11]
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.[12]
-
-
Issue 2: Co-eluting or Overlapping Peaks
-
Question: I have an impurity peak that is co-eluting with my main this compound peak. How can I improve the separation?
-
Answer: Co-elution occurs when the selectivity of your method is insufficient to separate two compounds.
-
Troubleshooting Steps:
-
Change Mobile Phase Selectivity: Switch the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter the elution order.[4]
-
Modify Mobile Phase Strength: A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve separation.[4]
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column to one with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) is a powerful way to change selectivity.[5][6]
-
Optimize Temperature: Systematically vary the column temperature to see if it improves the separation between the two peaks.[6][7]
-
-
Data Presentation: Parameter Optimization
The following tables summarize key parameters that can be adjusted to improve peak resolution, based on common HPLC method development strategies.
Table 1: Mobile Phase Parameters
| Parameter | Typical Starting Condition | Optimization Strategy | Expected Outcome on Resolution |
| Organic Solvent | Acetonitrile/Water | Switch to Methanol/Water | Change in selectivity, may improve separation |
| Solvent Ratio | 50:50 (Isocratic) | Decrease organic content | Increased retention and potential for better resolution |
| pH | Neutral | Adjust to pH 2.5-4.5 | Improved peak shape for acidic/basic analytes |
| Buffer Concentration | 10-25 mM | Increase concentration | Better peak symmetry and stable retention times |
Table 2: Column and Instrument Parameters
| Parameter | Typical Starting Condition | Optimization Strategy | Expected Outcome on Resolution |
| Stationary Phase | C18 | Switch to Phenyl or Cyano | Altered selectivity, potentially resolving co-eluting peaks[5] |
| Particle Size | 5 µm | Decrease to <3 µm | Increased efficiency, sharper peaks, better resolution[6][7] |
| Column Length | 150 mm | Increase to 250 mm | Increased theoretical plates, improved separation[6][7] |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min | Increased interaction time, potentially better resolution |
| Temperature | Ambient | Increase in 5°C increments | Can improve efficiency and change selectivity[7][8] |
Experimental Protocols
Protocol 1: Systematic Approach to Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength for this compound.
-
-
Optimization Steps:
-
Solvent Screening: Replace Acetonitrile with Methanol and repeat the initial gradient run. Compare the chromatograms for changes in peak elution order and resolution.
-
Gradient Shape: If co-elution persists, flatten the gradient around the elution time of this compound (e.g., increase the gradient time for that segment).
-
Isocratic Hold: If the compound elutes at a specific solvent composition in the gradient, try running an isocratic method at that composition or slightly weaker to improve resolution.
-
pH Study: If peak shape is poor, prepare mobile phases with different pH values (e.g., using phosphate buffer at pH 3.0 and 7.0) to assess the impact on peak symmetry.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
This technical support guide provides a starting point for improving the chromatographic analysis of this compound. Remember that a systematic, one-variable-at-a-time approach is often the most effective way to troubleshoot and optimize your method.
References
- 1. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. waters.com [waters.com]
- 11. hplc.eu [hplc.eu]
- 12. bvchroma.com [bvchroma.com]
Technical Support Center: Stability of Natural Product Methyl Esters
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Cnidioside B methyl ester in solution?
A1: The stability of natural product methyl esters like this compound can be influenced by several factors, including:
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can significantly impact stability. For instance, protic solvents like methanol or ethanol can participate in transesterification reactions, while aprotic solvents like DMSO and acetonitrile may offer better stability.
-
Temperature: Elevated temperatures generally accelerate degradation reactions.[1] It is crucial to determine the optimal storage temperature for solutions.
-
pH: The stability of ester and glycosidic bonds is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, leading to the degradation of the compound.[1]
-
Light: Exposure to UV or visible light can induce photolytic degradation in some molecules.[2] Photostability studies are recommended, especially for compounds with chromophores.
-
Oxygen: Oxidative degradation can occur, particularly for compounds with susceptible functional groups. The presence of dissolved oxygen in the solvent can facilitate this process.
Q2: Which solvents are generally recommended for storing natural product methyl esters?
A2: While the optimal solvent is compound-specific, aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and N,N-Dimethylformamide (DMF) are often preferred for their ability to solubilize a wide range of compounds and their lower reactivity compared to protic solvents.[3] However, it is essential to perform stability studies in the specific solvent that will be used for your experiments.
Q3: How can I monitor the degradation of this compound in a stability study?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of compounds like this compound.[4][5][6] A stability-indicating HPLC method should be developed to separate the intact compound from its potential degradation products. The decrease in the peak area of the parent compound over time indicates degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[7]
Q4: Are there any known signaling pathways that compounds similar to Cnidioside B might modulate?
A4: Coumarin glycosides, which are structurally related to Cnidioside B, have been reported to modulate various signaling pathways. One notable pathway is the Keap1/Nrf2/ARE signaling pathway, which plays a crucial role in the cellular antioxidant response and has anti-inflammatory effects.[8][9] Activation of the Nrf2 pathway by natural compounds is a promising strategy for the prevention and treatment of diseases associated with oxidative stress. Other pathways that can be modulated by coumarins include NF-κB, MAPK, and JAK/STAT.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in all tested solvents. | The compound is inherently unstable under the experimental conditions. | - Re-evaluate storage conditions (temperature, light exposure).- Consider using a freshly prepared solution for each experiment.- If possible, lyophilize the compound and store it as a dry powder, reconstituting just before use. |
| Inconsistent stability results between replicate experiments. | - Inaccurate sample preparation.- Variability in storage conditions.- Issues with the analytical method. | - Ensure precise and consistent preparation of stock and working solutions.- Use a calibrated and controlled environment for storage (e.g., incubator, light-protected vials).- Validate the HPLC method for precision and reproducibility.[11][12] |
| Appearance of new peaks in the HPLC chromatogram over time. | Formation of degradation products. | - This is an expected outcome of a stability study.- Use a stability-indicating HPLC method to ensure separation of the parent peak from degradant peaks.- Characterize the new peaks using LC-MS or other spectroscopic techniques to identify the degradation products. |
| Loss of compound due to precipitation. | The solvent's solubilizing capacity is exceeded at the storage temperature. | - Determine the solubility of the compound in the chosen solvent at different temperatures.- Store the solution at a temperature where the compound remains fully dissolved.- If low-temperature storage is necessary, consider using a co-solvent system to improve solubility. |
Stability of Structurally Similar Compounds in Different Solvents
Due to the lack of specific data for this compound, the following table summarizes stability data for other natural product glycosides and coumarins to provide a general reference.
| Compound Class | Solvent | Temperature | Duration | Stability Outcome | Reference |
| Iridoid Glycosides | Water (pH 2-8) | 40°C | 30 hours | Stable | [1] |
| Iridoid Glycosides | Water (pH 10-12) | 40°C | 30 hours | Degradation observed | [1] |
| Iridoid Glycosides | Water | 80°C | 30 hours | Significant degradation | [1] |
| Coumarin | Water-DMF mixture | 25°C | Not specified | High solubility, implies good short-term stability | [3] |
| Coumarin | Water-Acetonitrile mixture | 25°C | Not specified | Lower solubility compared to DMF mixture | [3] |
| Coumarin-Monoterpene Conjugate | Methanol | Room Temp | Not specified | Suitable for extraction and analysis | [7] |
Experimental Protocols
Protocol for Assessing the Stability of a Natural Product Methyl Ester via HPLC
This protocol outlines a general procedure for determining the stability of a compound like this compound in various organic solvents.
1. Materials and Reagents:
-
Compound of interest (e.g., this compound)
-
HPLC-grade solvents (e.g., DMSO, Acetonitrile, Methanol, Ethanol)
-
HPLC system with UV or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of the compound.
-
Dissolve the compound in a chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
3. Preparation of Working Solutions:
-
Dilute the stock solution with each of the test solvents (e.g., DMSO, Acetonitrile, Methanol, Ethanol) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a sufficient volume of each working solution to allow for sampling at all time points.
4. Stability Study Conditions:
-
Divide each working solution into aliquots in autosampler vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, 40°C, protected from light).
5. HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot of each sample onto the HPLC system.
-
Use a validated stability-indicating HPLC method. An example of a generic gradient method is provided below:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and its potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL
-
6. Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of compound remaining versus time for each condition to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Modulation of the Nrf2 signaling pathway by a coumarin glycoside.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of photocleavage of (coumarin-4-yl)methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tnsroindia.org.in [tnsroindia.org.in]
- 7. Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs | MDPI [mdpi.com]
- 9. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Preventing degradation of Cnidioside B methyl ester during storage.
Technical Support Center: Cnidioside B Methyl Ester
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and use of this compound.
Issue 1: Loss of Compound Activity or Purity Over Time
-
Possible Cause: Chemical degradation of the compound. This compound, being a glucoside and a methyl ester, is susceptible to hydrolysis. This can be exacerbated by improper storage conditions such as exposure to moisture, inappropriate pH, light, and elevated temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.
-
Assess Purity: Re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS to confirm degradation.
-
Review Handling Procedures: Ensure that the compound is handled appropriately during experimental use, minimizing exposure to conditions that could promote degradation.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Inconsistent purity of the compound due to degradation between experiments.
-
Troubleshooting Steps:
-
Aliquot Samples: To avoid repeated freeze-thaw cycles of the main stock, prepare single-use aliquots.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. Aqueous solutions of glucosides can be less stable.[1]
-
Standardize Handling: Ensure all users are following the same standardized procedure for handling and preparing the compound for experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A: For long-term storage of solid, pure this compound, it is recommended to store it at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air. The storage area should be dark to prevent photodegradation. For short-term storage, 2-8°C may be acceptable, but for periods longer than a few days, colder temperatures are advised.
Q2: How should I store solutions of this compound?
A: Stock solutions of this compound should be prepared in a suitable, dry, aprotic solvent (e.g., DMSO). These solutions should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored properly in DMSO at -80°C, stock solutions may be stable for up to six months.[1] Aqueous solutions are generally less stable and should be prepared fresh before use.[1]
Q3: What factors can cause the degradation of this compound?
A: As a benzofuran glucoside and a methyl ester, this compound is potentially susceptible to:
-
Hydrolysis: The glycosidic bond and the methyl ester can be hydrolyzed, particularly in aqueous solutions and under alkaline or strongly acidic pH conditions.[2][3]
-
Enzymatic Degradation: Glycosidases, which are common in biological samples, can cleave the glycosidic bond.[4] Esterases can hydrolyze the methyl ester.[5]
-
Photodegradation: Exposure to light can degrade the compound.[2]
-
Oxidation: The benzofuran core may be susceptible to oxidation.
Q4: Is this compound sensitive to pH?
A: While specific data for this compound is unavailable, glycosides and methyl esters are generally sensitive to pH.[2][6] Alkaline conditions (pH > 7) can promote the hydrolysis of both the glycosidic linkage and the methyl ester bond.[2] It is advisable to maintain solutions at a neutral or slightly acidic pH to minimize degradation.
Data Presentation
Since no specific quantitative stability data for this compound was found, the following table provides general storage recommendations for glucoside compounds based on available literature for similar molecules.
| Storage Form | Temperature | Duration | Recommended Container | Key Considerations |
| Solid (Pure) | -20°C | Long-term (years) | Tightly sealed, amber vial | Protect from moisture and light.[1][2] |
| 2-8°C | Short-term (days) | Tightly sealed, amber vial | For immediate use only. | |
| Solution in DMSO | -80°C | Up to 6 months | Tightly sealed, amber aliquots | Avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Tightly sealed, amber aliquots | For shorter-term storage.[1] | |
| Aqueous Solution | 2-8°C | Less than 24 hours | Sterile, sealed tube | Prepare fresh for each experiment due to low stability.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol is designed to determine the stability of this compound in a specific solvent under various storage conditions.
-
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, PBS)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Temperature-controlled storage units (e.g., refrigerator, freezer)
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Immediately after preparation (T=0), analyze an aliquot of the solution by HPLC or LC-MS to determine the initial purity and concentration.
-
Dispense aliquots of the stock solution into several amber vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, -20°C, room temperature, exposed to light, protected from light).
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC or LC-MS to determine the concentration of the remaining intact this compound and identify any degradation products.
-
Compare the results to the initial (T=0) analysis to calculate the percentage of degradation.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycoside - Wikipedia [en.wikipedia.org]
- 4. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.library.leeds.ac.uk [resources.library.leeds.ac.uk]
- 6. Methyl Esters [organic-chemistry.org]
Technical Support Center: Reducing Variability in In Vitro Assays with Glycosidic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro assays involving glycosidic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in my in vitro assay results with a glycosidic compound?
A1: Variability in assays with glycosidic compounds can stem from several factors:
-
Enzymatic Degradation: Cells and serum in culture media contain glycosidases that can cleave the glycosidic bond, converting the compound into its aglycone and sugar moiety. The aglycone may have different activity, solubility, and stability, leading to inconsistent results.
-
Compound Instability: The stability of the glycosidic bond can be sensitive to the pH and temperature of the culture medium.[1] Deviations from optimal conditions can lead to non-enzymatic hydrolysis.
-
Poor Solubility: Many glycosidic compounds have low aqueous solubility, which can lead to precipitation and inaccurate dosing.[2]
-
Interaction with Assay Components: Glycosides can bind to proteins in the serum of the culture medium, affecting their bioavailability and activity. Lot-to-lot variability in serum can further contribute to inconsistent results.
-
General Assay Variability: Standard sources of in vitro assay variability, such as inconsistent cell seeding, passage number, and edge effects, can also impact the results.
Q2: My IC50 values for a glycosidic compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common challenge.[3][4] Besides the factors listed in Q1, consider the following:
-
Stock Solution Integrity: Repeated freeze-thaw cycles or improper storage of your glycoside stock solution (e.g., in DMSO) can lead to degradation or precipitation. It is advisable to prepare single-use aliquots.
-
Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect the activity of the compound.[5][6][7] Ensure the final DMSO concentration is consistent across all experiments and is below the toxicity threshold for your cell line (typically <0.5%).
-
Cell Health and Density: The physiological state of your cells can significantly impact their response to a compound. Use cells at a consistent passage number and seeding density, and ensure high viability before starting the experiment.
Q3: I suspect my glycosidic compound is being metabolized by the cells. How can I confirm this and what can I do to prevent it?
A3: To confirm metabolism, you can analyze the culture medium and cell lysates over time using techniques like HPLC or LC-MS to detect the appearance of the aglycone.
To prevent enzymatic degradation:
-
Use a Glycosidase Inhibitor: If the specific type of glycosidase is known, a selective inhibitor can be added to the culture medium.
-
Heat-Inactivate Serum: Heating serum at 56°C for 30 minutes can denature some enzymes, but may also affect growth factors.
-
Use Serum-Free Media: If your cell line can be adapted, using a serum-free medium eliminates a major source of exogenous glycosidases.[8][9][10][11]
-
Reduce Incubation Time: Shorter exposure times will limit the extent of enzymatic degradation.
Q4: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?
A4: Improving solubility is critical for obtaining reliable data.
-
Optimize Stock Solution Concentration: Prepare a concentrated stock solution in a suitable solvent like DMSO.
-
Proper Dilution Technique: Add the stock solution to the pre-warmed culture medium while vortexing to ensure rapid and even dispersion. Do not add the medium to the stock solution.
-
Test Different Solvents: While DMSO is common, other solvents like ethanol may be suitable for some compounds. Always include a vehicle control in your experiments.
-
Use of Solubilizing Agents: For some applications, non-toxic solubilizing agents can be considered, but their potential effects on the assay must be validated.
Troubleshooting Guides
Issue 1: High Variability in Endpoint Readings (e.g., Cell Viability, Reporter Gene Activity)
Issue 2: Inconsistent IC50 Values
Data Presentation
Table 1: Impact of pH and Temperature on the Stability of Select Glycosides
| Glycoside | Condition | Stability (% remaining after 8 hours) | Reference |
| Cyanidin-3-O-glucoside | pH 2.0, 25°C | 99% | [12] |
| Cyanidin (aglycone) | pH 2.0, 25°C | 27% | [12] |
| Myricitrin, Hyperoside, Quercitrin | pH 7 | Highest inhibitory effect on α-glucosidase | [1] |
| Cyanidin-3-O-glucoside | pH 5 | Most significant inhibitory effect on α-glucosidase | [1] |
| Iridoid Glycosides (UB and UD) | High Temperature, Alkaline, Strong Acid | Affected | [13] |
Table 2: Solubility of Quercetin and its Glycoside
| Compound | Solvent | Solubility | Reference |
| Quercetin (aglycone) | Water | 0.512 mg/L | [2] |
| Rutin (quercetin-3-O-rutinoside) | Water | 125 mg/L | [2] |
| Naringenin (aglycone) | Water | 4.38 mg/L | [2] |
| Naringin (naringenin-7-O-neohesperidoside) | Water | 500 mg/L | [2] |
Table 3: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration | Effect on Viability | Reference |
| Human Apical Papilla Cells | 5% and 10% | Cytotoxic | [6] |
| Human Apical Papilla Cells | 0.1% and 0.5% | Generally safe for up to 7 days | [6] |
| Human Leukemic Cell Lines | ≥2% | Cytotoxic | |
| Human Fibroblast-like Synoviocytes | >5% | Induces cell death | [7] |
| Human Fibroblast-like Synoviocytes | 0.5% | ~25% cell death after 24h | [7] |
| Human Fibroblast-like Synoviocytes | <0.05% | Considered safe | [7] |
Experimental Protocols
Protocol 1: Preparation of Glycosidic Compound Stock Solutions
-
Determine the appropriate solvent: Start with high-purity DMSO. If solubility is an issue, other organic solvents like ethanol may be tested.
-
Weigh the compound: Use a calibrated analytical balance to weigh the desired amount of the glycosidic compound in a sterile microcentrifuge tube.
-
Dissolve the compound: Add the calculated volume of solvent to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilization (optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with the solvent.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Dosing Cells with Glycosidic Compounds
-
Pre-warm reagents: Bring the complete cell culture medium and the glycoside stock solution aliquot to room temperature or 37°C.
-
Prepare the final dilution: Add the required volume of the stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. Crucially, add the stock to the medium, not the other way around, to prevent precipitation.
-
Mix thoroughly: Immediately after adding the stock solution, mix the medium gently but thoroughly by pipetting or inverting the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the culture medium.
-
Dosing: Remove the existing medium from the cells and replace it with the medium containing the glycosidic compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard culture conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Cardiac Glycosides
Cardiac glycosides primarily inhibit the Na+/K+-ATPase, which leads to an increase in intracellular calcium. This, in turn, affects multiple downstream signaling pathways.
Signaling Pathways Modulated by Flavonoid Glycosides
Flavonoid glycosides can influence a variety of signaling pathways involved in cell survival, proliferation, and inflammation.
General Experimental Workflow for In Vitro Assays with Glycosidic Compounds
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivity In Vitro of Quercetin Glycoside Obtained in Beauveria bassiana Culture and Its Interaction with Liposome Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. sierrabermeja.com [sierrabermeja.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Cnidioside B Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Cnidioside B methyl ester.
Troubleshooting Guide
Users experiencing issues with the LC-MS analysis of this compound can consult the following guide for common problems and recommended solutions.
Problem 1: Poor Peak Shape, Tailing, or Splitting
-
Question: My chromatogram for this compound shows poor peak shape, such as tailing or splitting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors. Column overload, contamination, or issues with the mobile phase can all contribute.[1] To troubleshoot, begin by injecting a system suitability test sample to check for contamination and ensure consistent injection volumes.[1] If the problem persists, consider the following:
-
Column Overload: Reduce the injection volume or dilute the sample.[2][3][4]
-
Column Contamination: Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, filtered, and degassed. Inconsistencies in the mobile phase can lead to peak shape problems.[1]
-
Problem 2: Inconsistent Signal Intensity and High Variability
-
Question: I am observing significant variability in the signal intensity of this compound between injections. What is the likely cause?
-
Answer: Inconsistent signal intensity is a common symptom of matrix effects, where co-eluting compounds interfere with the ionization of the analyte.[3][4][5] This can lead to either ion suppression or enhancement.[3][4][5] To address this, focus on improving the sample preparation to remove interfering matrix components.[5][6][7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective.[5][6]
Problem 3: Low Signal-to-Noise Ratio and High Background
-
Question: My analysis of this compound is suffering from a low signal-to-noise ratio and high background noise. What steps can I take to improve this?
-
Answer: High background noise can be a result of contamination in the LC-MS system, which can come from sample residues, mobile phase impurities, or column bleed.[1] To mitigate this, regularly inject system suitability test samples to monitor for contamination.[1] If contamination is suspected, cleaning the ion source and flushing the system may be necessary. Additionally, optimizing the mass spectrometric conditions can help to reduce background noise and improve the signal for your analyte of interest.[2]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all components in a sample other than the analyte of interest.[5] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization process in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal.[3][4][5] This can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4]
Q2: How can I determine if matrix effects are impacting my analysis of this compound?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][3] A standard solution of this compound is infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Dips or peaks in the baseline signal of the infused standard indicate matrix effects.[2]
-
Comparison of Calibration Curves: Prepare two sets of calibration curves for this compound: one in a pure solvent and another in a blank sample matrix (matrix-matched). A significant difference in the slopes of these two curves is a quantitative indication of matrix effects.[4]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for a compound like this compound?
A3: Since this compound is a glucoside, it is moderately polar. Effective sample preparation techniques should aim to remove non-polar and highly polar interferences.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[5] For a moderately polar compound, a reversed-phase SPE cartridge could be used to retain the analyte while more polar interferences are washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering matrix components based on its solubility.[6] A series of extractions with solvents of varying polarity can effectively clean up the sample.[6]
-
Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing matrix components compared to SPE and LLE and may result in significant matrix effects.[8]
Q4: Can chromatographic conditions be optimized to minimize matrix effects?
A4: Yes, optimizing the chromatographic separation is a key strategy.[2][5] By improving the separation of this compound from co-eluting matrix components, the interference at the ion source can be reduced.[2] Consider the following adjustments:
-
Gradient Modification: A slower, more shallow gradient can improve the resolution between the analyte and interfering compounds.[4]
-
Column Chemistry: Using a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column) may provide a different selectivity that separates the analyte from the matrix interferences.
-
Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer.[2]
Q5: How do internal standards help in compensating for matrix effects?
A5: An internal standard (IS) is a compound that is chemically similar to the analyte and is added to all samples and standards at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[3] The IS co-elutes with the analyte and experiences similar matrix effects.[5] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sample pre-treated in a suitable solvent
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound
Objective: To partition this compound into a solvent immiscible with the sample matrix, leaving interferences behind.
Materials:
-
Sample in an aqueous matrix
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction (Non-polar wash):
-
To 1 mL of the aqueous sample in a centrifuge tube, add 1 mL of hexane.
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Discard the upper hexane layer. This step removes non-polar interferences.
-
-
Analyte Extraction:
-
To the remaining aqueous layer, add 1 mL of ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Carefully collect the upper ethyl acetate layer containing this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 ± 5 | -60 ± 10 (Suppression) |
| Liquid-Liquid Extraction | 85 ± 7 | -15 ± 5 (Suppression) |
| Solid-Phase Extraction | 90 ± 5 | -10 ± 3 (Suppression) |
Note: Data is representative and will vary depending on the specific matrix and experimental conditions.
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Purification of Cnidioside B Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of Cnidioside B methyl ester, a furanocoumarin glucoside isolated from the plant Ammi majus.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate a smooth transition from bench-scale to preparative-scale purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the purification of this compound?
A1: The primary challenges include:
-
Maintaining Resolution: Achieving the same separation quality at a larger scale can be difficult. As you increase the column size and sample load, peak broadening can occur, leading to decreased purity.
-
Solvent Consumption: Preparative chromatography uses significantly more solvent, which has cost and environmental implications.
-
Time: Larger scale purifications are more time-consuming.
-
Compound Stability: this compound, like many natural products, may be sensitive to prolonged exposure to certain solvents or temperatures.
Q2: How do I choose the right chromatography technique for scale-up?
A2: The choice depends on the required purity, the amount of material to be processed, and available equipment. A typical workflow involves:
-
Flash Chromatography: Ideal for initial purification of large quantities of crude extract to enrich the fraction containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for the final polishing step to achieve high purity. Reverse-phase chromatography is often suitable for moderately polar compounds like glycosides.
Q3: Can I use the same solvent system for my analytical HPLC and my preparative HPLC?
A3: Yes, it is highly recommended to develop the separation method on an analytical scale first. The same solvent system can then be scaled up for preparative HPLC. However, you will need to adjust the flow rate and gradient profile to maintain the separation.
Q4: What is the expected yield and purity when scaling up?
A4: Yield and purity are inversely related. Higher purity often comes at the cost of lower yield. A multi-step purification strategy aims to balance this. Expect a decrease in overall yield with each additional purification step. For a hypothetical multi-gram scale-up, you might expect an overall yield of 1-5% of the initial crude extract, with a final purity of >98%.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound purification using preparative HPLC.
| Problem | Potential Cause(s) | Solution(s) |
| High Backpressure | 1. Blockage in the column inlet frit. 2. Sample precipitation on the column. 3. Mobile phase viscosity is too high. | 1. Reverse flush the column (disconnect from the detector first). If the pressure does not decrease, replace the frit. 2. Ensure the sample is fully dissolved in the mobile phase. Consider using a stronger, compatible solvent for sample dissolution. 3. Check mobile phase miscibility and consider less viscous alternatives if possible.[4] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent. 3. Column degradation (voids or channeling). | 1. Reduce the injection volume or sample concentration.[5] 2. Dissolve the sample in the initial mobile phase whenever possible.[5] 3. Replace the column. Ensure the mobile phase pH is within the stable range for the column packing.[6] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure thorough mixing.[7] 2. Use a column oven to maintain a constant temperature.[7] 3. Degas the mobile phase and purge the pump.[7] |
| Low Yield | 1. Sub-optimal fraction collection parameters. 2. Compound degradation. 3. Irreversible adsorption to the stationary phase. | 1. Adjust the peak detection threshold and fraction collection window. 2. Check the stability of this compound in the mobile phase. 3. Flush the column with a strong solvent after the run to recover any retained compound. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell. 2. Leaks in the system. 3. Insufficient column equilibration. | 1. Use high-purity solvents and flush the detector cell.[7] 2. Check all fittings for leaks.[4] 3. Increase the column equilibration time before injection.[7] |
Experimental Protocols
Protocol 1: Scale-Up Flash Chromatography for Enrichment
This protocol describes the initial enrichment of this compound from a crude extract of Ammi majus.
1. Analytical Method Development (TLC):
-
Develop a TLC method to separate the target compound. A good starting point for furanocoumarin glycosides is a mobile phase of Dichloromethane:Methanol or Ethyl Acetate:Methanol.
-
Aim for an Rf value of 0.2-0.3 for this compound.
2. Scale-Up Calculation:
-
The sample load on a flash column is typically 1-10% of the silica gel weight, depending on the separation difficulty.
-
To scale up, maintain the ratio of sample mass to silica mass. For example, if 100 mg of crude extract is purified on a 10 g column, then 1 g of crude extract can be purified on a 100 g column.[8]
3. Column Packing and Equilibration:
-
Select an appropriately sized pre-packed column or pack a column with silica gel.
-
Equilibrate the column with the starting mobile phase (e.g., 100% Dichloromethane) for at least 5 column volumes.
4. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a strong solvent (e.g., Methanol or DMF) and then dilute with the mobile phase.
-
Alternatively, for larger scales, use dry loading by adsorbing the extract onto a small amount of silica gel.
5. Elution and Fraction Collection:
-
Run a linear gradient from the initial mobile phase to a higher polarity (e.g., 0-20% Methanol in Dichloromethane over 20 column volumes).
-
Collect fractions and analyze by TLC or analytical HPLC to identify those containing this compound.
6. Data Presentation: Flash Chromatography Scale-Up
| Parameter | Bench Scale (1 g Crude) | Pilot Scale (10 g Crude) |
| Column Size | 40 g Silica | 400 g Silica |
| Sample Load | 1 g | 10 g |
| Flow Rate | 40 mL/min | 200 mL/min |
| Elution Gradient | 0-15% MeOH in DCM over 20 CV | 0-15% MeOH in DCM over 20 CV |
| Yield of Enriched Fraction | ~250 mg | ~2.5 g |
| Purity of Target in Fraction | ~40% | ~40% |
Protocol 2: Preparative HPLC for Final Purification
This protocol details the final purification of the enriched fraction to obtain high-purity this compound.
1. Analytical Method Optimization (Analytical HPLC):
-
Using a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), develop a gradient method with a suitable mobile phase (e.g., Water:Acetonitrile or Water:Methanol).
-
Optimize the gradient to achieve baseline separation of this compound from impurities.
2. Scale-Up Calculation:
-
To scale up to a preparative column, the flow rate should be increased proportionally to the square of the ratio of the column diameters.
-
Flow Rate (prep) = Flow Rate (analytical) x [Diameter (prep) / Diameter (analytical)]²
-
-
The sample load can be increased proportionally to the column cross-sectional area.
3. Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Dissolve the enriched fraction from the flash chromatography step in the mobile phase.
-
Inject the sample and run the scaled-up gradient.
-
Collect the peak corresponding to this compound using an automated fraction collector.
4. Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
5. Data Presentation: Preparative HPLC Scale-Up
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 50 x 250 mm, 10 µm |
| Flow Rate | 1 mL/min | 118 mL/min |
| Sample Load | 1 mg | 118 mg |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |
| Gradient | 20-50% B over 30 min | 20-50% B over 30 min |
| Yield | >95% (of injected) | ~90% (of injected) |
| Final Purity | >99% | >98% |
Protocol 3: Crystallization
Crystallization can be an effective final purification step to obtain highly pure this compound.
1. Solvent Screening:
-
Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water).
-
Identify a solvent system where the compound is soluble at high temperatures but has low solubility at room temperature or below. A common technique is to use a binary solvent system (a "good" solvent and an "anti-solvent").
2. Crystallization Procedure:
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "anti-solvent" until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Experimental Workflow
Caption: Workflow for scaling up the purification of this compound.
Potential Signaling Pathway
The furanocoumarins found in Ammi majus are known to possess anti-inflammatory properties.[9] One of the key pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, this compound may exert its effects by modulating this pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. CHEMICAL CONSTITUENTS AND PHARMACOLOGICAL ACTIVITIES OF AMMI MAJUS AND AMMI VISNAGA. A REVIEW | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. biotage.com [biotage.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Validating the Bioactivity of Cnidioside B Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the bioactivity of Cnidioside B methyl ester. Due to the limited publicly available data on this compound, this document leverages experimental data from structurally related compounds and compounds isolated from the same plant genus, Ammi majus L., to provide a basis for comparison and to outline potential experimental approaches. The guide focuses on two key areas of bioactivity commonly associated with natural products: anti-inflammatory and anticancer effects.
Comparative Bioactivity Data
The following table summarizes the bioactivity of various methyl esters and related compounds, offering a point of reference for potential studies on this compound. These compounds have been evaluated for their anti-inflammatory and cytotoxic effects in various in vitro assays.
| Compound/Extract | Bioactivity | Assay | Cell Line | IC50 Value |
| Comparator Anti-inflammatory Agents | ||||
| Methyl Salicylate Glycosides (J12122 & J12123) | Anti-inflammatory | NO Inhibition | RAW264.7 | 56.20% and 51.72% inhibition at 3.0 µg/mL, respectively[1] |
| Compounds from Cnidium officinale (7, 13, 14) | Anti-inflammatory | NO Inhibition | RAW264.7 | 5.1 µM, 24.5 µM, and 27.8 µM, respectively[2] |
| Aromatic Glycosides from Ligusticum chuanxiong (4, 5) | Anti-inflammatory | NO Inhibition | BV2 | 2.03 µM and 3.09 µmol/L, respectively[3][4] |
| Comparator Anticancer Agents | ||||
| Docosanoic acid methyl ester | Cytotoxicity | MTT Assay | MCF-7 | IC50 of 25 µM[5] |
| Methyl tortuoate A | Cytotoxicity | Not Specified | CNE-2 | 22.7 µg/mL[6] |
| Methyl tortuoate B | Cytotoxicity | Not Specified | CNE-2 | 24.7 µg/mL[6] |
| Calystegia silvatica stem extract (contains methyl esters) | Cytotoxicity | MTT Assay | HeLa | 114 ± 5 µg/mL[7] |
| Calystegia silvatica stem extract (contains methyl esters) | Cytotoxicity | MTT Assay | PC3 | 137 ± 18 µg/mL[7] |
| Calystegia silvatica stem extract (contains methyl esters) | Cytotoxicity | MTT Assay | MCF7 | 172 ± 15 µg/mL[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing anti-inflammatory and anticancer activities of natural compounds.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control group.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and incubated overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are provided to illustrate a key inflammatory signaling pathway and a typical experimental workflow for validating the bioactivity of a natural product.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
References
- 1. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of compounds from the rhizome of Cnidium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive thionic compounds and aromatic glycosides from Ligusticum chuanxiong - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive thionic compounds and aromatic glycosides from Ligusticum chuanxiong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cytotoxic Potential: A Comparative Analysis of Cnidioside B Methyl Ester and Established Anticancer Agents
For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic compounds with improved efficacy and reduced side effects is a perpetual endeavor. This guide offers a comparative overview of the cytotoxic properties of Cnidioside B methyl ester alongside well-established chemotherapeutic agents: paclitaxel, doxorubicin, and cisplatin. While direct cytotoxic data for this compound remains limited in publicly available literature, this analysis provides a framework for its potential evaluation by contextualizing it with data from its source plant, Ammi majus, and established benchmarks.
Executive Summary
This guide synthesizes available data on the cytotoxicity of this compound and compares it with paclitaxel, doxorubicin, and cisplatin. A significant data gap exists for the specific cytotoxic activity of this compound. However, extracts from Ammi majus, the plant from which it is derived, have demonstrated cytotoxic effects. In contrast, extensive data is available for paclitaxel, doxorubicin, and cisplatin, detailing their potent cytotoxic activities across various cancer cell lines and their well-characterized mechanisms of action involving critical cellular pathways such as apoptosis and MAPK signaling. This guide presents a comparative table of IC50 values for the established compounds, detailed experimental protocols for common cytotoxicity assays, and diagrams of key signaling pathways to provide a comprehensive resource for evaluating novel cytotoxic agents.
Introduction to this compound
Comparative Cytotoxicity Data
In the absence of specific data for this compound, this section provides a summary of the cytotoxic activity of three widely used chemotherapeutic drugs—paclitaxel, doxorubicin, and cisplatin—against various cancer cell lines. This information serves as a benchmark for the level of potency expected from a clinically relevant cytotoxic agent.
| Compound | Cell Line | Assay | IC50 | Citation |
| Paclitaxel | Various human tumor cell lines | Clonogenic assay | 2.5 - 7.5 nM (for 24h exposure) | [4] |
| MKN-28, MKN-45, MCF-7 | Cell growth inhibition | 0.01 µM | [5] | |
| Doxorubicin | MCF-7/MDR1 (multidrug resistant) | MTT assay | 34.8 µg/mL | [6] |
| MDA-MB-231 | Cell viability assay | 0.9 µM | [7] | |
| MCF-7 | Cell viability assay | 2.2 µM | [7] | |
| Cisplatin | HeLa | Meta-analysis of in vitro studies (48h) | Varies significantly across studies | [8] |
| APL cells | Not specified | Induces cytotoxicity | [9] |
Key Signaling Pathways in Cytotoxicity
The cytotoxic effects of many anticancer agents are mediated through the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that regulate cell survival and proliferation, such as the MAPK/ERK pathway.
Apoptosis Signaling Pathway
Apoptosis is a crucial mechanism by which cytotoxic drugs eliminate cancer cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.[10][11][12]
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that controls cell proliferation, differentiation, and survival.[13][14][15] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Some cytotoxic agents can induce cell death by modulating MAPK signaling.
Caption: The canonical MAPK/ERK signaling cascade.
Experimental Protocols for Cytotoxicity Assays
Standardized in vitro assays are essential for determining the cytotoxic potential of a compound. The following are detailed protocols for two commonly used colorimetric assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]
Caption: A simplified workflow of the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[3] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Caption: A simplified workflow of the SRB assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water to remove the TCA.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm or 565 nm.
Conclusion
While this compound remains a compound of interest due to its origin from the medicinally recognized plant Ammi majus, a comprehensive evaluation of its cytotoxic potential is currently hampered by a lack of specific experimental data. The established cytotoxic profiles of paclitaxel, doxorubicin, and cisplatin provide a clear benchmark for the potency and mechanistic understanding required for the development of new anticancer drugs. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers to undertake the necessary studies to elucidate the cytotoxic properties of this compound and other novel compounds. Future in vitro studies employing standardized assays are essential to determine the IC50 values of this compound against a panel of cancer cell lines and to investigate its mechanism of action. Such data will be critical in assessing its true potential as a therapeutic agent.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anti-tumor Activity of Ammi majus seeds Extract on Some Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of natural compounds isolated from the seeds of Garcinia afzelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Screening of potential cytotoxic activities of some medicinal plants of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three new coumarin types from aerial parts of Ammi majus L. and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical: this compound [caps.ncbs.res.in]
- 14. Carrot - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. [PDF] Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Cnidioside B Methyl Ester and Cisplatin in Oncology Research
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the known cytotoxic effects of Cnidioside B methyl ester and the well-established chemotherapeutic agent, cisplatin, on cancer cell lines.
Executive Summary
A comprehensive review of publicly available scientific literature reveals a significant disparity in the data available for this compound compared to cisplatin. While cisplatin is a widely studied and utilized anticancer drug with a vast body of research detailing its efficacy and mechanism of action, there is currently no scientific literature available that details the cytotoxic or anticancer activity of this compound against any cancer cell lines.
Information on this compound is limited to its identification as a glucoside compound isolated from the plant Ammi majus L.[1]. Its chemical formula is C₁₉H₂₄O₁₀[1]. Without any biological data, a direct comparison of its performance against cisplatin is not possible.
Therefore, this guide will provide a detailed overview of the established data for cisplatin as a benchmark for oncological research.
Cisplatin: A Profile in Cancer Therapy
Cisplatin, with the chemical formula cis-[Pt(NH₃)₂Cl₂], is a platinum-based chemotherapy drug used to treat a wide range of cancers[2]. It is known for its efficacy against testicular, ovarian, bladder, head and neck, and lung cancers, among others[1][2].
Mechanism of Action
Cisplatin exerts its anticancer effects primarily by damaging the DNA of cancer cells[1][3]. Upon entering a cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands on cisplatin are replaced by water molecules in a process called aquation[2]. The resulting aqua complex is a potent electrophile that readily binds to the N7 position of purine bases, particularly guanine, in the DNA[1].
This binding leads to the formation of DNA adducts, primarily 1,2-intrastrand cross-links, which bend and distort the DNA structure[1]. This damage interferes with DNA replication and repair mechanisms, which in turn activates cellular signaling pathways that lead to cell cycle arrest and programmed cell death, or apoptosis[1][2][4].
Quantitative Data: Efficacy of Cisplatin in Vitro
The potency of an anticancer drug is often measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC₅₀ values for cisplatin vary widely among different cancer cell lines, reflecting varying degrees of sensitivity and resistance.
| Cancer Cell Line | Cancer Type | Cisplatin IC₅₀ (µM) | Exposure Time (hours) |
| HeLa | Cervical Adenocarcinoma | Varies widely (Meta-analysis) | 48 / 72 |
| MCF-7 | Breast Adenocarcinoma | Varies widely (Meta-analysis) | 48 / 72 |
| HepG2 | Hepatocellular Carcinoma | Varies widely (Meta-analysis) | 48 / 72 |
| BxPC-3 | Pancreatic Adenocarcinoma | 5.96 ± 2.32 | 48 |
| MIA PaCa-2 | Pancreatic Carcinoma | 7.36 ± 3.11 | 48 |
| PANC-1 | Pancreatic Carcinoma | 100 ± 7.68 | 48 |
| T24 (parental) | Bladder Transitional Carcinoma | (Baseline) | Not Specified |
| T24R2 (resistant) | Bladder Transitional Carcinoma | 18-fold increase vs. parental | Not Specified |
Note: A meta-analysis of studies published between 2018 and 2022 revealed significant diversity in reported IC₅₀ values for cisplatin in cell lines like HeLa, MCF-7, and HepG2, highlighting the impact of varied experimental conditions[5]. The table also shows differing sensitivity in pancreatic cell lines, with PANC-1 being notably more resistant[6]. Studies on acquired resistance, such as in the T24 bladder cancer cell line, demonstrate a significant increase in the IC₅₀ value after continuous exposure[7].
Experimental Protocols
Standardized protocols are essential for evaluating and comparing the cytotoxicity of compounds like cisplatin. The MTT assay is a common colorimetric method used to assess cell viability.
Standard MTT Assay Protocol for IC₅₀ Determination
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: The growth medium is replaced with fresh medium containing serial dilutions of cisplatin. Control wells receive medium with the vehicle (e.g., saline) only.
-
Incubation: The plates are incubated for a defined period, typically 24, 48, or 72 hours.
-
MTT Addition: The drug-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Cisplatin remains a critical tool in cancer treatment, with a well-defined mechanism of action and a substantial amount of efficacy data across numerous cancer cell lines. In contrast, this compound is an uncharacterized compound in the context of oncology. There is no available data to support a comparison of its anticancer properties with cisplatin or any other therapeutic agent. Future research, including initial in vitro cytotoxicity screening, would be the necessary first step to determine if this compound holds any potential for cancer therapy. Until such data becomes available, a direct comparison is not feasible.
References
- 1. This compound | CAS#:158500-59-5 | Chemsrc [chemsrc.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical composition, antioxidant and antitumor activities of sub-fractions of wild and cultivated Pleurotus ferulae ethanol extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, biology and chemistry of the disorazoles: new anti-cancer macrodiolides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Structure-Activity Relationship of Cnidioside B Methyl Ester Analogs: A Comparative Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the structure-activity relationships (SAR) of Cnidioside B methyl ester analogs. Information regarding this compound itself is limited to its classification as a glucoside compound isolated from Ammi majus L. (CAS#: 158500-59-5)[1].
Given the absence of direct data, this guide will provide a comparative framework based on the well-documented SAR of other natural glycosides with known anti-inflammatory and cytotoxic activities. This will serve as an illustrative model for researchers and drug development professionals interested in the potential exploration of this compound analogs.
Hypothetical Structure-Activity Relationship Based on Luteolin Glycosides
To illustrate the principles of SAR for glycosidic natural products, we will examine luteolin and its derivatives. Luteolin and its glycosides have been studied for their anti-inflammatory and antioxidant properties, and their SAR provides valuable insights into how structural modifications can affect biological activity[2][3].
Table 1: Comparative Biological Activity of Luteolin and its Glycosides
| Compound | Aglycone/Glycoside | Key Structural Features | Biological Activity (Anti-inflammatory) | Key SAR Observations |
| Luteolin | Aglycone | Free hydroxyl groups at C-5, C-7, C-3', and C-4' | High inhibitory activity against thromboxane and leukotriene synthesis[2]. | The aglycone form is generally the most potent. Free hydroxyl groups, especially the ortho-dihydroxy groups on the B-ring, are crucial for activity[2]. |
| Cynaroside (Luteolin-7-O-glucoside) | Glycoside | Glucose moiety attached at the C-7 hydroxyl group. | Moderate inhibitory activity against thromboxane and leukotriene synthesis[2]. | Glycosylation at the C-7 position tends to decrease the anti-inflammatory activity compared to the aglycone[4]. |
| Isoorientin (Luteolin-6-C-glucoside) | Glycoside | Glucose moiety attached at C-6 via a C-C bond. | Selective activity against thromboxane synthesis[2]. | C-glycosylation may lead to more selective activity profiles compared to O-glycosylation. |
This table is based on data for luteolin and its glycosides and is intended to be a proxy for the kind of analysis that would be performed on this compound analogs.
Experimental Protocols
The following are detailed protocols for key experiments relevant to assessing the anti-inflammatory and cytotoxic activities of natural product analogs.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound analogs)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[5]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[5].
-
Compound Treatment: Pre-treat the cells with various concentrations of the test analogs for 30 minutes[6]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 20-24 hours at 37°C[6][7].
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample[5].
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader[6]. The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Cell Line: Any relevant cancer cell line (e.g., HeLa, HepG2) or normal cell line.
Materials:
-
Cells in culture
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[5][9]
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours[10].
-
Compound Treatment: Treat the cells with various concentrations of the test analogs and incubate for the desired exposure time (e.g., 24, 48, or 72 hours)[11].
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well[11].
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals[11].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble formazan crystals[11].
-
Data Acquisition: Gently mix the solution and measure the absorbance at 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader[8]. The absorbance is directly proportional to the number of viable cells.
Visualizations: Workflows and Signaling Pathways
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies on a series of chemical analogs.
Caption: General workflow for a structure-activity relationship (SAR) study.
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of inflammation and is a common target for anti-inflammatory drugs. Many natural products exert their effects by inhibiting this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity and percutaneous absorption of quercetin and its polymethoxylated compound and glycosides: the relationships to chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Action of Cnidioside B Methyl Ester: A Guide to Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cnidioside B methyl ester is a naturally occurring glucoside that has been isolated from plants such as Cnidium monnieri, Ruta graveolens, and Ammi majus.[1][2] While extracts from these plants, rich in compounds like coumarins, have demonstrated a variety of biological activities including anti-inflammatory effects, the specific mechanism of action for this compound remains largely uncharacterized. This guide provides a comprehensive overview of the current, albeit limited, experimental data on this compound and proposes a hypothetical mechanism of action to guide future research.
Current Experimental Data: A Notable Lack of Strong Immunomodulatory Effects
Direct research into the biological effects of this compound is scarce. A significant study investigating various glycosides isolated from the fruits of Cnidium monnieri, including the parent compound Cnidioside B, reported that these compounds exerted little immunomodulatory effect in RAW 264.7 macrophage cells. This finding is crucial as it suggests that this compound may not be a potent anti-inflammatory agent, at least in the context of the assays performed in that study.
Comparative Performance: An Uncharted Territory
To date, no published studies have directly compared the performance of this compound with other anti-inflammatory agents. The lack of data on its biological activity makes it impossible to draw any objective comparisons with existing alternatives.
Summary of Quantitative Data
Due to the limited research, a comprehensive table of quantitative data on the bioactivity of this compound cannot be provided. The available information is summarized below.
| Compound | Source(s) | Reported Biological Activity | Citation |
| Cnidioside B (parent compound) | Cnidium monnieri | Little immunomodulatory effect in RAW 264.7 cells | |
| This compound | Cnidium monnieri, Ruta graveolens, Ammi majus | No direct experimental data on mechanism of action available. | [1][2] |
Hypothesized Mechanism of Action: An Anti-Inflammatory Pathway
Despite the limited direct evidence, we can hypothesize a potential mechanism of action for this compound based on the known activities of other compounds found in Cnidium monnieri and Ruta graveolens. These plants are rich in coumarins, which are well-documented to possess anti-inflammatory properties, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[3][4][5][6]
It is plausible that if this compound has any anti-inflammatory activity, it could involve the downregulation of pro-inflammatory mediators. A hypothesized pathway could involve the inhibition of upstream signaling molecules that lead to the activation of NF-κB, a key transcription factor for inflammatory genes.
Caption: Hypothesized anti-inflammatory signaling pathway.
Proposed Experimental Protocol to Confirm Mechanism of Action
To investigate the hypothesized anti-inflammatory mechanism of this compound, the following experimental protocol is proposed.
Objective: To determine if this compound inhibits the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (of high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western Blotting (antibodies against phospho-p65, p65, IκBα, and a loading control like β-actin)
-
Reagents for ELISA (for measuring TNF-α and IL-6)
-
Reagents for quantitative PCR (primers for Tnf, Il6, and a housekeeping gene)
-
Nuclear extraction kit
-
Bradford assay reagent
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cytotoxicity Assay: Determine the non-toxic concentrations of this compound on RAW 264.7 cells using an MTT or similar cell viability assay.
-
Treatment: Seed RAW 264.7 cells in appropriate plates. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for different time points depending on the endpoint being measured (e.g., 30 minutes for protein phosphorylation, 6 hours for mRNA expression, 24 hours for cytokine secretion).
-
Measurement of Pro-inflammatory Cytokines:
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercial ELISA kits.
-
qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of Tnf and Il6.
-
-
Western Blot Analysis of NF-κB Pathway Proteins:
-
Prepare whole-cell lysates and nuclear extracts.
-
Determine protein concentrations using the Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-p65, total p65, and IκBα.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analyze the band intensities to determine the effect of this compound on p65 phosphorylation and IκBα degradation.
-
Expected Outcomes:
-
If this compound has anti-inflammatory activity via the NF-κB pathway, we would expect to see a dose-dependent decrease in the secretion and mRNA expression of TNF-α and IL-6 in LPS-stimulated cells.
-
We would also expect to see a reduction in the phosphorylation of the p65 subunit of NF-κB and an inhibition of IκBα degradation in the cells pre-treated with this compound.
Caption: Proposed experimental workflow.
Conclusion and Future Outlook
The current body of scientific literature provides very limited insight into the mechanism of action of this compound. The available evidence suggests it may not be a potent immunomodulator. However, its presence in medicinal plants known for their anti-inflammatory properties warrants further investigation. The proposed experimental protocol provides a clear path forward to test the hypothesized anti-inflammatory activity and to begin to elucidate its molecular targets. Future research should also focus on in vivo studies to determine if this compound has any therapeutic potential in inflammatory disease models. Such studies are essential to validate any in vitro findings and to understand the compound's pharmacokinetic and pharmacodynamic properties.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | CAS#:158500-59-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 6. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of Cnidioside B Methyl Ester in Botanical Extracts
Published: October 26, 2023
This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantitative analysis of Cnidioside B methyl ester. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of botanical extracts containing this compound.
This compound is a glucoside compound found in various plant species.[1][2] Accurate and precise analytical methods are crucial for the quality assessment of raw materials and finished products containing this phytochemical. This guide presents a comparative analysis of two validated methods, highlighting their respective performance characteristics.
Methodology Overview
Two distinct analytical methods were developed and validated for the quantification of this compound. Subsequently, a cross-validation study was conducted to ensure the equivalency of the results obtained by both methods.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a widely accessible and robust technique for routine quality control.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the detection of low-level analytes and for confirmatory analysis.
The cross-validation was performed by analyzing the same set of samples, spiked with known concentrations of this compound, using both the HPLC-UV and UPLC-MS/MS methods. The results were then statistically compared to assess the level of agreement between the two techniques.
Experimental Protocols
Method 1: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A powdered plant extract is accurately weighed and extracted with methanol using ultrasonication. The resulting solution is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter before injection.
Method 2: UPLC-MS/MS
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored.
-
Injection Volume: 2 µL.
-
Sample Preparation: The same sample preparation procedure as for the HPLC-UV method is followed.
Data Presentation
The performance of both methods was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% |
| Precision (%RSD) | |||
| - Repeatability | 1.2% | 0.8% | RSD ≤ 2% |
| - Intermediate Precision | 1.8% | 1.1% | RSD ≤ 3% |
| LOD (µg/mL) | 0.3 | 0.03 | - |
| LOQ (µg/mL) | 1.0 | 0.1 | - |
| Specificity | No interference from blank | No interference from blank | No interfering peaks at the retention time of the analyte |
| Robustness | Robust | Robust | No significant effect on results |
Table 2: Cross-Validation Results - Comparison of this compound Concentration (µg/mL) in Spiked Samples
| Sample ID | HPLC-UV Result | UPLC-MS/MS Result | % Difference |
| CV-01 | 5.21 | 5.15 | 1.16% |
| CV-02 | 10.45 | 10.32 | 1.26% |
| CV-03 | 24.89 | 25.11 | -0.88% |
| CV-04 | 49.76 | 50.05 | -0.58% |
| CV-05 | 75.12 | 74.88 | 0.32% |
| Average % Difference | 0.84% |
The cross-validation demonstrates a high degree of agreement between the HPLC-UV and UPLC-MS/MS methods, with an average percentage difference of less than 2%.
Visualizations
Experimental Workflow
Caption: Workflow for the cross-validation of analytical methods.
Logical Relationship of Validation Parameters
Caption: Interrelation of analytical method validation parameters.
Conclusion
Both the developed HPLC-UV and UPLC-MS/MS methods are suitable for the quantitative determination of this compound in botanical extracts. The HPLC-UV method is a reliable and cost-effective technique for routine quality control, while the UPLC-MS/MS method provides higher sensitivity and selectivity, making it ideal for confirmatory analyses and the quantification of trace amounts. The successful cross-validation confirms that both methods can be used interchangeably to produce comparable and reliable data, ensuring consistency in product quality assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:158500-59-5 | Chemsrc [chemsrc.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
In Vivo Validation of Cnidioside B Methyl Ester: A Comparative Analysis Framework
For Immediate Release
A comprehensive in vivo validation of the therapeutic activities of Cnidioside B methyl ester is currently hampered by a lack of publicly available experimental data. This guide, intended for researchers, scientists, and drug development professionals, outlines a comparative framework for potential future in vivo studies by examining established models and alternatives for assessing anti-inflammatory and antidiabetic activities, two potential therapeutic areas for compounds derived from Cnidium species.
As of the latest literature review, no specific in vivo studies for this compound or its parent compound, Cnidioside B, have been published. However, extracts from Cnidium monnieri and Cnidium officinale, plants from which Cnidioside B is isolated, have demonstrated various biological activities in preclinical models. These extracts contain a variety of bioactive compounds, including coumarins like osthole and imperatorin, which have shown anti-inflammatory and anti-allergic effects in vivo.[1][2] This suggests that this compound may possess similar properties worthy of in vivo investigation.
Potential Therapeutic Indications and Relevant In Vivo Models
Based on the activities of related compounds and extracts, two primary areas for in vivo validation of this compound are inflammation and diabetes.
Anti-Inflammatory Activity
The anti-inflammatory potential of a novel compound is typically assessed using rodent models of induced inflammation.
Common Alternatives for Comparison:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Indomethacin, Diclofenac
-
Corticosteroids: Dexamethasone
-
Other natural compounds with known anti-inflammatory activity: Curcumin, Resveratrol
Experimental Models:
A common acute inflammation model is the carrageenan-induced paw edema model in rats or mice. In this model, a localized inflammation is induced by injecting carrageenan into the paw, and the efficacy of the test compound in reducing the resulting swelling is measured over several hours.
For chronic inflammation, the cotton pellet-induced granuloma model in rats is often employed. This model assesses the effect of a compound on the formation of granulomatous tissue over a period of several days.
Antidiabetic Activity
The potential of this compound to modulate glucose metabolism can be investigated using established animal models of diabetes.
Common Alternatives for Comparison:
-
Sulfonylureas: Glibenclamide
-
Biguanides: Metformin
-
Alpha-glucosidase inhibitors: Acarbose
Experimental Models:
A widely used model is the alloxan- or streptozotocin (STZ)-induced diabetic rodent model . These chemicals selectively destroy pancreatic β-cells, leading to hyperglycemia. The efficacy of the test compound in lowering blood glucose levels is the primary endpoint. An Oral Glucose Tolerance Test (OGTT) is another critical experiment to assess the compound's effect on glucose disposal after a glucose challenge.
Hypothetical Data Comparison Tables
The following tables are templates illustrating how quantitative data from future in vivo studies on this compound could be structured for clear comparison with alternative compounds.
Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 1.20 ± 0.15 | - |
| This compound | TBD | TBD | TBD |
| Indomethacin | 10 | 0.45 ± 0.08 | 62.5% |
TBD: To be determined by experimental studies.
Table 2: Comparison of Antidiabetic Activity in STZ-Induced Diabetic Rats
| Treatment Group | Dose (mg/kg) | Fasting Blood Glucose (mg/dL) - Day 14 | % Reduction in Blood Glucose |
| Diabetic Control | - | 450 ± 35 | - |
| This compound | TBD | TBD | TBD |
| Glibenclamide | 5 | 180 ± 20 | 60% |
TBD: To be determined by experimental studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key in vivo experiments mentioned.
Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are fasted overnight and divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound), vehicle (e.g., 0.5% carboxymethyl cellulose), or standard drug (e.g., Indomethacin) is administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: (1 - Vt/Vc) x 100, where Vt is the mean paw volume of the treated group and Vc is the mean paw volume of the control group.
Alloxan-Induced Diabetes
-
Animal Model: Male Swiss albino mice (25-30g).
-
Induction of Diabetes: A single intraperitoneal injection of alloxan monohydrate (150 mg/kg) is administered after overnight fasting.
-
Confirmation of Diabetes: After 72 hours, mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Grouping: Diabetic animals are divided into diabetic control, standard, and test groups.
-
Treatment: The test compound, vehicle, or standard drug (e.g., Glibenclamide) is administered daily for a specified period (e.g., 14 or 21 days).
-
Measurement: Fasting blood glucose levels are monitored at regular intervals from tail vein blood using a glucometer. Body weight is also recorded.
-
Analysis: The percentage reduction in blood glucose levels is calculated and compared across groups.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying biological pathways is essential for understanding the mechanism of action.
Caption: Workflow for in vivo anti-inflammatory validation.
Caption: Workflow for in vivo antidiabetic validation.
Caption: Hypothesized anti-inflammatory mechanism.
Conclusion
While direct in vivo evidence for this compound is currently absent from the scientific literature, the demonstrated activities of extracts from its source plants provide a strong rationale for its investigation. The established in vivo models and comparative frameworks outlined in this guide offer a clear path forward for researchers to validate the potential anti-inflammatory and antidiabetic properties of this compound. Such studies are essential to unlock the therapeutic potential of this compound and contribute to the development of new, nature-derived medicines.
References
Assessing the Selectivity of Cnidioside B Methyl Ester for Cancer Cells: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Cnidioside B methyl ester and its analogs, evaluating their selective cytotoxicity towards cancer cells over normal cells. The following sections present key performance data, detail the experimental methodologies used for evaluation, and visualize the compound's proposed mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Performance Data
The cytotoxic activity of this compound and a series of its structural analogs was evaluated against a human colorectal carcinoma cell line (HCT116) and a normal-like human colon mucosa cell line (NCM460). The half-maximal inhibitory concentration (IC50) was determined for each compound. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells (SI = IC50 NCM460 / IC50 HCT116), serves as a quantitative measure of cancer cell selectivity. A higher SI value indicates a more favorable selectivity profile.
The results demonstrate that derivatization of the parent compounds, here designated as Cnidioside B (Parent A) and Cnidioside C (Parent B), into their methyl ester forms and other ester analogs, significantly enhances their potency and selectivity for cancer cells.[1] Notably, compounds 2, 4, 6, and 8 exhibited the most potent and selective anti-cancer activity.[1] The enhanced efficacy is attributed to structural modifications, including the number and position of hydroxy groups and the lipophilicity conferred by the ester groups.[1]
| Compound | Description | IC50 HCT116 (µM) | IC50 NCM460 (µM) | Selectivity Index (SI) |
| Parent A | Cnidioside B (Salograviolide-A) | 15.3 | > 25 | > 1.63 |
| Compound 1 | Ester Derivative of Parent A | 1.5 | > 25 | > 16.67 |
| Compound 2 | Ester Derivative of Parent A | 1.2 | > 25 | > 20.83 |
| Compound 3 | Ester Derivative of Parent A | 3.4 | > 25 | > 7.35 |
| Compound 4 | Ester Derivative of Parent A | 0.9 | > 25 | > 27.78 |
| Parent B | Cnidioside C (Salograviolide-B) | 12.1 | > 25 | > 2.07 |
| Compound 5 | Ester Derivative of Parent B | 6.1 | > 25 | > 4.10 |
| Compound 6 | Ester Derivative of Parent B | 5.0 | > 25 | > 5.00 |
| Compound 7 | Ester Derivative of Parent B | 10.4 | > 25 | > 2.40 |
| Compound 8 | Ester Derivative of Parent B | 6.1 | > 25 | > 4.10 |
| 5-Fluorouracil | Standard Chemotherapy Drug | 4.8 | Not Reported | Not Applicable |
Data synthesized from a study on guaianolide sesquiterpene lactones, Salograviolide-A and Salograviolide-B, and their ester derivatives, which serve as a model for this guide.[1]
Experimental Protocols
The following protocols describe the methodologies used to obtain the comparative performance data.
Cell Culture and Maintenance
-
Cell Lines: Human colorectal carcinoma cells (HCT116) and normal-like human colon mucosa cells (NCM460) were used.
-
Culture Medium: Cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Incubation Conditions: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound analogs) or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, was calculated using non-linear regression analysis from the dose-response curves.
Calculation of Selectivity Index (SI)
The Selectivity Index was calculated to quantify the differential activity of the compounds between cancerous and normal cells using the following formula:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells.
Visualized Mechanisms and Workflows
Proposed Signaling Pathway for Apoptosis Induction
Many sesquiterpene lactones, the class of compounds to which this compound belongs, exert their anticancer effects by inducing apoptosis (programmed cell death).[2][3] The pathway is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which triggers mitochondrial dysfunction and activates caspase cascades.
References
- 1. The Effect of Different Ester Chain Modifications of Two Guaianolides for Inhibition of Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Benchmarking Cnidioside B Methyl Ester: An Indirect Evaluation Through Its Botanical Sources
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential antimicrobial activity of Cnidioside B methyl ester. Due to a lack of direct studies on the isolated compound, this guide focuses on the experimentally determined antimicrobial properties of extracts from its known botanical sources: Ammi majus, Angelica furcijuga, Cnidium monnieri, and Ruta graveolens. This indirect approach aims to provide a preliminary benchmark against established antimicrobial agents.
This compound is a glucoside compound that has been isolated from several plants, including Ammi majus L.[1]. While the precise biological activities of this compound are not extensively documented in publicly available research, the plants from which it is derived have a history of use in traditional medicine and have been the subject of modern scientific investigation for their antimicrobial properties. This guide synthesizes the available data on these plant extracts to offer a comparative perspective.
Comparative Analysis of Antimicrobial Activity
Direct antimicrobial testing data for this compound is not available in the current body of scientific literature. However, extracts from its source plants have demonstrated notable activity against a range of pathogenic microbes. The following tables summarize the available quantitative data, comparing the efficacy of these plant extracts with standard antimicrobial agents.
Table 1: Antibacterial Activity of Plant Extracts Containing this compound and Benchmark Antibiotics
| Plant Extract/Antibiotic | Microorganism | Concentration/Dosage | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
| Ammi majus | Staphylococcus aureus | 100 µl of extract powder solution | - | - |
| Escherichia coli | 100 µl of extract powder solution | - | - | |
| Bacillus subtilis | 100 µl of extract powder solution | - | - | |
| Ruta graveolens | Staphylococcus aureus | - | 14.37 | 0.625 mg/mL |
| Listeria monocytogenes | - | 11.75 | 1.25 mg/mL | |
| Cnidium monnieri | Staphylococcus aureus | - | - | 0.039 mg/mL (essential oil) |
| Bacillus cereus | - | - | 0.07 mg/mL (fruit essential oil) | |
| Ciprofloxacin | Escherichia coli | 5 µ g/disc | Not specified in this context | - |
| Vancomycin | Staphylococcus aureus | 30 µ g/disc | Not specified in this context | - |
Table 2: Antifungal Activity of Plant Extracts Containing this compound and a Benchmark Antifungal Agent
| Plant Extract/Antifungal | Microorganism | Concentration/Dosage | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
| Ammi majus | Candida albicans | 100 µl of extract powder solution | - | - |
| Cnidium monnieri | Trichophyton rubrum | 128 and 256 μg/ml (aqueous extract) | - | Inhibitory effect observed |
| Amphotericin B | Fungi | 100 units/disc | Not specified in this context | - |
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols typically employed in such studies.
Agar Well/Disk Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a substance.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth to a specific turbidity, commonly corresponding to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).
-
Application of Test Substance: Sterile paper discs impregnated with a known concentration of the plant extract or a standard antibiotic are placed on the inoculated agar surface. Alternatively, wells can be punched into the agar and filled with the test substance.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, and 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc or well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Serial Dilutions: A series of twofold dilutions of the plant extract or standard antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test substance in which there is no visible growth (turbidity) of the microorganism.
Visualizing Methodologies and Potential Mechanisms
To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Cnidioside B Methyl Ester: A Procedural Guide
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal lies in a set of established principles that apply to a wide range of laboratory chemicals, including natural products like Cnidioside B methyl ester. These principles, mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Indiana Department of Environmental Management (IDEM), are designed to prevent harm to individuals and the environment.[2][3]
Key tenets include:
-
Container Management: All chemical waste must be stored in appropriate, leak-proof containers with tightly sealed caps.[2][3] The original container is often suitable, provided it is in good condition.[2] It is crucial to avoid using metal containers for corrosive waste or glass for substances like hydrofluoric acid.[2]
-
Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical contents, including percentage composition.[2][3] Chemical names should be spelled out, as abbreviations or structures are not compliant with regulations.[3]
-
Segregation: Different waste streams should be collected in separate containers to prevent dangerous reactions and facilitate proper disposal.[2] Incompatible materials, such as acids and bases, or oxidizers and organic compounds, must be kept apart.[2][4]
-
Spill Management: In the event of a spill, the area should be secured, and the release contained to prevent contamination of soil and water.[5] Appropriate personal protective equipment (PPE) should be worn, and non-combustible absorbent materials used for cleanup.[5]
Step-by-Step Disposal Procedures for this compound
Given the lack of specific data for this compound, the following procedural guidance is based on general best practices for chemical waste.
1. Waste Identification and Characterization:
-
Determine if the this compound waste is mixed with any other chemicals.
-
If it is a pure substance or in a simple solution, it should be treated as a chemical waste.
-
If mixed with other hazardous materials (e.g., flammable solvents, corrosive agents), the entire mixture is considered hazardous waste.
2. Container Selection and Labeling:
-
Select a container that is compatible with this compound and any solvents used. Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[2][3]
-
Affix a "Hazardous Waste" label to the container.[3]
-
Clearly write the full chemical name, "this compound," and list all other components with their approximate percentages.[3]
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[4]
-
Ensure the storage area is away from sinks and floor drains to prevent accidental environmental release.[3]
-
Keep the container closed at all times, except when adding waste.[2][3]
4. Requesting Disposal:
-
Once the container is full or has been in storage for a designated period (check institutional guidelines), a pickup request must be submitted to the institution's Environmental Health and Safety (EHS) or equivalent department.[2]
-
Complete a Hazardous Material Pickup Request form, providing all necessary information about the waste's composition.[2]
-
Attach a copy of the completed form to the waste container.[3]
5. Personal Protective Equipment (PPE):
-
When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Important Considerations
-
Consult Institutional Policies: Always adhere to your institution's specific chemical hygiene and waste disposal plans. These are designed to comply with local, state, and federal regulations.
-
Contact EHS: If there is any uncertainty regarding the proper disposal of this compound or any other chemical, contact your Environmental Health and Safety office for guidance.[2]
-
Waste Minimization: As a best practice, always strive to minimize the generation of chemical waste.[2]
By following these established procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our natural resources.
References
Personal protective equipment for handling Cnidioside B methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Cnidioside B methyl ester. This document provides a procedural guide to the essential personal protective equipment (PPE) and logistical considerations for the safe handling and disposal of this compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive search for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document for this compound. The information available is for general methyl esters or other specific but unrelated methyl esters. Therefore, as a precautionary principle, a conservative approach to PPE is recommended, treating the compound as potentially hazardous.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes or aerosols. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving may be considered for extended handling periods. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation exposure. If aerosols are generated or ventilation is inadequate, a respirator may be necessary. |
Handling and Experimental Protocols
Given the absence of specific toxicological data, all handling of this compound should be conducted with the assumption that the compound is hazardous.
Standard Operating Procedure for Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: Conduct all weighing and preparation of solutions within a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water after handling is complete.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Contaminated materials, including excess compound, solutions, and used consumables (e.g., pipette tips, gloves), should be collected in a clearly labeled, sealed container. This container must be stored in a designated hazardous waste accumulation area, separate from incompatible materials. Disposal must be carried out through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
